The Bifunctional Scaffold: Physicochemical Profiling and Synthetic Utility of 2-(Chloromethyl)benzo[d]oxazol-4-amine
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper Executive Summary In the landscape of medicinal chemistry, the benzoxazole core is recognized as a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Document Type: Technical Whitepaper
Executive Summary
In the landscape of medicinal chemistry, the benzoxazole core is recognized as a "privileged scaffold," frequently appearing in molecules with antimicrobial, anticancer, and enzyme-inhibitory properties [1]. Among its functionalized derivatives, 2-(Chloromethyl)benzo[d]oxazol-4-amine (Molecular Formula: C₈H₇ClN₂O) stands out as a highly versatile, bifunctional building block.
This whitepaper provides an in-depth analysis of the physicochemical properties of 2-(Chloromethyl)benzo[d]oxazol-4-amine. By examining the orthogonal reactivity of its highly electrophilic C2-chloromethyl group and its nucleophilic C4-amino group, we outline field-proven methodologies for incorporating this intermediate into complex hybrid pharmacophores, such as Phosphodiesterase 7 (PDE7) inhibitors[2] and novel antifungal agents [3].
Physicochemical and Structural Profiling
The synthetic value of 2-(Chloromethyl)benzo[d]oxazol-4-amine is intrinsically linked to its electronic distribution. The planar, aromatic benzoxazole ring system facilitates extensive
π
-delocalization, which directly dictates the behavior of its substituents [4].
Quantitative Molecular Descriptors
The following table summarizes the core physicochemical parameters of the compound, highlighting their relevance to Lipinski's Rule of Five and fragment-based drug discovery (FBDD).
Property
Value
Structural Causality & Significance
Molecular Formula
C₈H₇ClN₂O
Core composition providing a balance of heteroatoms for hydrogen bonding.
Molecular Weight
182.61 g/mol
Low molecular weight (< 300 Da) makes it an ideal starting fragment, allowing for substantial elaboration without exceeding optimal drug-like size limits.
LogP (Predicted)
~1.8 – 2.2
Moderate lipophilicity ensures solubility in both polar organic solvents (for synthesis) and aqueous media (for biological assays).
Topological Polar Surface Area
~52.0 Ų
Contributed by the oxazole N/O atoms and the primary amine. Optimal for membrane permeability, including potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors
1 / 3
The C4-NH₂ acts as a donor, while the oxazole nitrogen, oxygen, and amine nitrogen act as acceptors, facilitating target protein interactions.
Electronic Dichotomy and Reactivity
The molecule possesses two orthogonal sites of reactivity, allowing for chemoselective sequential modifications:
The C2-Chloromethyl Center (Electrophile): The chloromethyl group at the 2-position is exceptionally reactive towards nucleophilic substitution (Sₙ2). Causality: The adjacent imine-like nitrogen of the benzoxazole ring is highly electron-withdrawing. During an Sₙ2 attack, the transition state is significantly stabilized by the extended
π
-system of the heteroaromatic ring, lowering the activation energy compared to aliphatic alkyl chlorides [1].
The C4-Amino Center (Nucleophile): The primary amine at the 4-position behaves similarly to an aniline. Causality: The nitrogen's lone pair is partially delocalized into the electron-deficient benzoxazole ring. This reduces its basicity (pKa ~4-5) compared to aliphatic amines, meaning it requires strong electrophiles (e.g., acid chlorides, sulfonyl chlorides) or coupling reagents for efficient derivatization.
Divergent Synthetic Workflows
To harness the bifunctional nature of 2-(Chloromethyl)benzo[d]oxazol-4-amine, researchers must employ orthogonal protection or chemoselective reaction conditions. Below is a self-validating, two-step protocol for generating hybrid pharmacophores.
Protocol 1: Chemoselective Sₙ2 Thioetherification at C2
This protocol describes the coupling of the Sₙ2-active chloromethyl group with a generic aryl thiol, leaving the C4-amine intact for subsequent reactions.
Step-by-Step Methodology:
Preparation: Dissolve 2-(Chloromethyl)benzo[d]oxazol-4-amine (1.0 eq) and the target aryl thiol (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
Mechanistic Insight: Anhydrous conditions are critical. The C2-chloromethyl group is highly susceptible to competitive hydrolysis into a hydroxymethyl derivative in the presence of water and base.
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) in one portion.
Mechanistic Insight: K₂CO₃ is a mild, insoluble base that effectively deprotonates the highly acidic thiol (pKa ~6) to form a potent thiolate nucleophile, without being strong enough to deprotonate the C4-amine or cause ring-opening side reactions.
Reaction & Monitoring: Stir the suspension at room temperature (20–25 °C) under an inert nitrogen atmosphere for 2–4 hours.
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 7:3). The starting material will consume rapidly. Confirm product formation via LC-MS, looking for the specific mass shift corresponding to the loss of HCl (M - 36.5 Da + Mass of Thiol).
Workup: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.
Protocol 2: N-Acylation of the C4-Amine
Once the C2 position is functionalized, the C4-amine can be derivatized to tune the molecule's target affinity (e.g., generating amide-linked PDE7 inhibitors) [2].
Step-by-Step Methodology:
Preparation: Dissolve the thioether intermediate from Protocol 1 (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Cool the flask to 0 °C using an ice bath.
Mechanistic Insight: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during acylation, preventing the protonation of the benzoxazole nitrogen or the C4-amine, which would halt the reaction.
Electrophile Addition: Dropwise add the desired acid chloride (1.2 eq).
Mechanistic Insight: Dropwise addition at 0 °C controls the exothermic nature of the Schotten-Baumann-type reaction, preventing over-acylation (formation of imides).
Workup & Validation: Allow to warm to room temperature over 1 hour. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Pathway Visualization: Synthetic Divergence
The following diagram illustrates the divergent synthetic utility of 2-(Chloromethyl)benzo[d]oxazol-4-amine, demonstrating how its orthogonal reactivity centers lead to distinct classes of therapeutic agents.
Caption: Divergent synthetic pathways of 2-(Chloromethyl)benzo[d]oxazol-4-amine exploiting its bifunctional reactivity.
Applications in Advanced Drug Discovery
The strategic positioning of the chloromethyl and amine groups makes this compound highly valuable for synthesizing multi-target directed ligands (MTDLs).
Antimicrobial & Antifungal Agents: By substituting the C2-chloromethyl group with various pharmacophores (such as triazoles or substituted phenols), researchers have developed potent antifungal agents targeting phytopathogenic fungi like Fusarium solani [3]. The benzoxazole core mimics natural purines, allowing it to disrupt vital enzymatic processes in pathogens.
PDE7 Inhibitors: The C4-amine provides a critical vector for exploring structure-activity relationships (SAR) in the central nervous system. N-derivatization of the amine allows the molecule to lodge securely within the hydrophobic binding pocket of Phosphodiesterase 7, a highly sought-after target for neurodegenerative and inflammatory diseases [2].
By understanding the precise physicochemical boundaries and reactivity profiles of 2-(Chloromethyl)benzo[d]oxazol-4-amine, medicinal chemists can deploy it as a reliable, self-validating engine for novel drug discovery.
References
Benchchem. "4-(Chloromethyl)benzo[d]oxazol-2-amine | Research Chemical". Benchchem.
Google Patents. "WO2019014305A1 - Substituted benzoxazole and benzofuran compounds as pde7 inhibitors". Google Patents.
MDPI. "Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives". Molecules.
RSC Publishing. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review". RSC Advances.
Exploratory
The In Vitro Mechanism of Action of 2-(Chloromethyl)benzo[d]oxazol-4-amine: An Investigative Approach
An In-Depth Technical Guide Abstract The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This has established it as a cornerstone in medicinal chemistry and drug discovery programs. 2-(Chloromethyl)benzo[d]oxazol-4-amine is a specific derivative featuring a reactive chloromethyl group at the 2-position and an amino group at the 4-position. While this compound serves as a versatile synthetic intermediate, its intrinsic biological activity and mechanism of action are not yet characterized in scientific literature. This guide, therefore, adopts an investigative framework. We will posit several plausible mechanisms of action based on the well-documented activities of structurally related benzoxazole analogues. Subsequently, we will provide a comprehensive suite of detailed, field-proven in vitro protocols designed to systematically investigate these hypotheses. This document serves as a technical roadmap for researchers aiming to elucidate the cellular and molecular targets of this promising compound, thereby guiding its future development as a potential therapeutic agent.
The Benzoxazole Core: A Foundation for Diverse Bioactivity
Benzoxazole and its derivatives are fundamental scaffolds found in numerous pharmaceutically relevant compounds.[1] Their biological promiscuity stems from their ability to act as structural isosteres of natural nucleic bases like adenine and guanine, allowing for interactions with the biopolymers of living systems.[2] This diverse bioactivity profile includes potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] The specific substitutions on the benzoxazole ring system critically modulate the compound's pharmacological profile and mechanism of action.[5]
The subject of this guide, 2-(Chloromethyl)benzo[d]oxazol-4-amine, possesses two key features:
A 2-chloromethyl group: This is a reactive electrophilic site, making the compound a valuable synthetic building block.[6] It can readily react with nucleophiles (such as thiols or amines on target proteins), suggesting a potential for covalent inhibition or serving as a handle for creating more complex molecules.
A 4-amino group: This substitution can significantly influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, all of which are critical for target binding and specificity.
Given the lack of specific mechanistic data for this compound, we will proceed by proposing and testing several evidence-based hypotheses derived from the broader benzoxazole literature.
Hypothesized Mechanisms of Action & Investigative Pathways
Our investigative approach is bifurcated, exploring the compound's potential as both an anticancer and an antimicrobial agent. The following diagram outlines the logical flow of the experimental investigation.
Caption: High-level experimental workflow for elucidating the mechanism of action.
Anticancer Activity Hypotheses
Many benzoxazole derivatives exhibit potent cytotoxic effects against a variety of human cancer cell lines.[3] We propose the following potential mechanisms:
Hypothesis 1: Disruption of Microtubule Dynamics: A common mechanism for heterocyclic anticancer agents is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Hypothesis 2: Inhibition of Receptor Tyrosine Kinases (RTKs): A key anticancer mechanism for some benzoxazoles is the inhibition of the VEGFR-2 signaling pathway, which is critical for tumor angiogenesis.[3]
Hypothesis 3: Induction of Apoptosis via Aryl Hydrocarbon Receptor (AHR) Agonism: The anticancer prodrug Phortress, a benzothiazole bioisostere of benzoxazoles, exerts its effect through its metabolite, which is a potent AHR agonist that induces cytochrome P450 CYP1A1 gene expression, leading to apoptosis.[7]
The following diagram illustrates the AHR/CYP1A1 signaling pathway.
Benzoxazoles are also known for their broad-spectrum antimicrobial activity.[1]
Hypothesis 4: Inhibition of Bacterial DNA Gyrase: Computational and experimental studies suggest that some benzoxazole derivatives exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[8]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for testing the proposed hypotheses. It is structured to follow a logical progression from broad screening to specific mechanistic assays.
Phase 1: General Cytotoxicity and Antimicrobial Screening
The initial step is to determine if 2-(Chloromethyl)benzo[d]oxazol-4-amine has significant biological activity and to identify the relevant concentration range for subsequent experiments.
3.1.1. In Vitro Cytotoxicity Screening (MTT/XTT Assay)
This assay assesses the compound's ability to reduce the viability of cancer cells.[9][10] The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon, HepG2 liver).
Principle: Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, the amount of which is proportional to the number of viable cells.[13]
Methodology:
Cell Plating: Seed cells in a 96-well microplate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO2.
Compound Treatment: Prepare a 2-fold serial dilution of 2-(Chloromethyl)benzo[d]oxazol-4-amine in culture medium (e.g., from 100 µM to 0.1 µM). Replace the old medium with the medium containing the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours.
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol (e.g., Biotium, Thermo Fisher Scientific). Add 50 µL of the mixture to each well.[12][13]
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.
Data Acquisition: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[4]
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Phase 2: Elucidating the Anticancer Mechanism of Action
If significant cytotoxicity is observed, the following assays will dissect the underlying mechanism.
3.2.1. Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[14]
Methodology:
Cell Treatment: Seed a sensitive cell line (identified in Phase 1) in 6-well plates. Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
Fixation: Resuspend the cell pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Incubate at 4°C overnight.[15]
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
Incubation: Incubate for 30 minutes at room temperature in the dark.
Data Acquisition: Analyze the samples using a flow cytometer.
Analysis: Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.
3.2.2. Apoptosis Induction Assays
These assays confirm that cell death occurs via apoptosis and identify the signaling pathway involved.
A. Annexin V/PI Staining (Early/Late Apoptosis)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) can only enter cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.[16][17]
Methodology:
Cell Treatment: Treat cells as described for cell cycle analysis for a relevant time period (e.g., 24 hours).
Harvesting: Collect all cells and wash with cold PBS.
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
Incubation: Incubate for 15 minutes at room temperature in the dark.
Data Acquisition: Analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
B. Caspase Activity Assays (Pathway Elucidation)
Objective: To measure the activity of key executioner (Caspase-3/7) and initiator (Caspase-8, Caspase-9) caspases.
Principle: This assay uses specific peptide substrates conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA). Cleavage of the substrate by an active caspase releases the reporter molecule, which can be quantified.[7][18]
Methodology:
Cell Lysis: Treat cells with the compound, harvest, and lyse them using the provided lysis buffer on ice.[19]
Assay Reaction: In a 96-well plate, combine cell lysate with the reaction buffer containing the specific caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3/7).
Incubation: Incubate at 37°C for 1-2 hours.
Data Acquisition: Measure fluorescence (Ex/Em ~380/460 nm for AMC) or absorbance (405 nm for pNA) using a plate reader.[7]
Analysis: Calculate the fold-increase in caspase activity compared to the untreated control. Activation of Caspase-9 points to the intrinsic (mitochondrial) pathway, while Caspase-8 activation indicates the extrinsic (death receptor) pathway. Both pathways converge on the activation of Caspase-3/7.
C. DNA Fragmentation Assay (Late-Stage Apoptosis)
Objective: To visualize the characteristic DNA laddering pattern of apoptosis.
Principle: During apoptosis, endonucleases cleave DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[20]
Methodology:
Cell Treatment: Treat a higher number of cells (~2 x 10^6) with the compound for a longer duration (e.g., 48 hours).
DNA Extraction: Harvest cells and lyse them with a detergent-based buffer. Treat the lysate with RNase A and Proteinase K to remove RNA and protein.[1]
DNA Precipitation: Precipitate the DNA using ethanol and sodium acetate.
Gel Electrophoresis: Resuspend the DNA pellet and run on a 1.5-2% agarose gel containing ethidium bromide.
Visualization: Visualize the DNA under UV light. A "ladder" pattern indicates apoptosis, while a smear is indicative of necrosis.
Phase 3: Specific Molecular Target Validation
Based on the results from Phase 2, these assays will test for direct interaction with hypothesized molecular targets.
3.3.1. Cell-Free Tubulin Polymerization Assay
Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[8][21]
Methodology:
Reaction Setup: On ice, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) in a pre-chilled 96-well plate.
Compound Addition: Add the test compound at various concentrations. Include paclitaxel (polymerization enhancer) and nocodazole (polymerization inhibitor) as positive controls.
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
Data Acquisition: Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.
Analysis: Plot absorbance vs. time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.
3.3.2. In Vitro VEGFR-2 Kinase Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of VEGFR-2.
Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the VEGFR-2 kinase domain. Inhibition is quantified by measuring the amount of ADP produced, typically using a luminescence-based system like Kinase-Glo™.[5][22]
Methodology:
Reagent Preparation: Prepare serial dilutions of the test compound.
Kinase Reaction: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, the specific peptide substrate, and ATP in a kinase buffer. Add the test compound or vehicle control.[23]
Incubation: Incubate the reaction at 30°C for 45-60 minutes.
Signal Detection: Stop the reaction and detect the amount of ADP produced by adding a detection reagent (e.g., Kinase-Glo™ MAX). This reagent depletes remaining ATP and converts ADP to ATP, which drives a luciferase reaction.[5]
Data Acquisition: Measure luminescence with a plate reader.
Analysis: A lower luminescence signal corresponds to higher kinase inhibition. Calculate the IC50 value for VEGFR-2 inhibition.
3.3.3. CYP1A1 Induction (EROD) Assay
Objective: To measure the induction of CYP1A1 enzymatic activity, a downstream effect of AHR activation.
Principle: The Ethoxyresorufin-O-Deethylase (EROD) assay measures the activity of CYP1A1 by quantifying its ability to convert the non-fluorescent substrate 7-ethoxyresorufin into the highly fluorescent product resorufin.
Methodology:
Cell Culture and Treatment: Seed a suitable cell line (e.g., HepG2, H4IIE) in a 96-well plate. Treat with the test compound for 24-72 hours to allow for enzyme induction. Include a known inducer (e.g., 3-methylcholanthrene) as a positive control.[24][25]
EROD Reaction: Wash the cells and add a reaction mixture containing 7-ethoxyresorufin.
Incubation: Incubate the plate at 37°C.
Data Acquisition: Measure the increase in fluorescence over time using a plate reader (Ex/Em ~530/590 nm).
Analysis: Construct a resorufin standard curve to quantify the amount of product formed. Express CYP1A1 activity as pmol of resorufin/min/mg of protein.
Summary of Data and Interpretation
The data gathered from these experiments should be systematically tabulated to build a comprehensive profile of the compound's activity.
Table 1: Summary of Hypothetical In Vitro Anticancer Activity Data
Assay
Cell Line
Endpoint
Result
Interpretation
XTT Assay
MCF-7
IC50
5.2 µM
Potent cytotoxicity
A549
IC50
8.1 µM
Moderate cytotoxicity
HCT-116
IC50
> 50 µM
Low cytotoxicity
Cell Cycle
MCF-7
% Cells
75% in G2/M
Strong G2/M arrest
Annexin V/PI
MCF-7
% Apoptotic
68%
Induction of apoptosis
Caspase-9
MCF-7
Fold Increase
4.5x
Intrinsic pathway activation
Caspase-3/7
MCF-7
Fold Increase
8.2x
Executioner caspase activation
Tubulin Assay
Cell-Free
IC50
2.5 µM
Direct inhibition of polymerization
VEGFR-2 Assay
Cell-Free
IC50
> 100 µM
No direct kinase inhibition
EROD Assay
HepG2
Fold Induction
1.2x
No significant CYP1A1 induction
Interpretation of Hypothetical Results:
The hypothetical data in Table 1 would strongly support the mechanism of action as a microtubule-destabilizing agent . The potent cytotoxicity in the MCF-7 cell line is correlated with a strong G2/M phase arrest, a classic indicator of antimitotic agents. This is confirmed by the induction of apoptosis through the intrinsic (Caspase-9) and executioner (Caspase-3/7) pathways. Most critically, the compound directly inhibits tubulin polymerization in a cell-free system, confirming its molecular target. The lack of activity in the VEGFR-2 and EROD assays would rule out the other primary hypotheses for its anticancer effect.
Conclusion
This technical guide presents a structured, hypothesis-driven framework for elucidating the in vitro mechanism of action of 2-(Chloromethyl)benzo[d]oxazol-4-amine. By progressing from broad phenotypic screening to specific, target-oriented biochemical assays, researchers can efficiently and rigorously characterize the compound's biological activity. The protocols described herein are robust, widely accepted in the field, and provide a clear path to understanding how this novel benzoxazole derivative exerts its effects at a cellular and molecular level. The insights gained from this investigative approach are essential for guiding further preclinical and clinical development of this and related compounds as potential therapeutic agents.
References
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. [Link]
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). PMC. [Link]
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed. [Link]
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). PMC. [Link]
In vitro kinase assay. (2024). Protocols.io. [Link]
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
Single Cell Analysis of Switch-Like Induction of CYP1A1 in Liver Cell Lines. (n.d.). JPET. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. [Link]
Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. (2015). PubMed. [Link]
An update to DNA ladder assay for apoptosis detection. (n.d.). PMC. [Link]
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
In Vitro Cytotoxicity Testing. (n.d.). EAG Laboratories. [Link]
Pharmacokinetic Profiling of 2-(Chloromethyl)benzo[d]oxazol-4-amine Analogs: A Technical Guide to Navigating Reactive Pharmacophores
Executive Summary The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosteric properties and broad utility in designing targeted therapeutics, including VEGFR-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosteric properties and broad utility in designing targeted therapeutics, including VEGFR-2 inhibitors and antimicrobial agents (1[1]). However, the specific incorporation of a 2-(chloromethyl) moiety alongside a 4-amine group creates a highly complex pharmacokinetic (PK) landscape.
As drug development professionals, we must approach this scaffold not merely as a static structure, but as a dynamic chemical system. The 2-chloromethyl group acts as a potent electrophilic "warhead," while the 4-amine provides a site for hydrogen bonding, N-acetylation, or CYP-mediated oxidation. This guide dissects the causality behind the rapid clearance of these analogs and establishes a self-validating framework for their in vitro and in vivo PK profiling.
Chemical Architecture & The Causality of Clearance
The primary challenge in developing 2-(chloromethyl)benzo[d]oxazol-4-amine analogs lies in their dual-pathway metabolic liability:
Direct Chemical Instability: The chloromethyl group is an intrinsic alkylating agent. At physiologic pH, it undergoes rapid nucleophilic substitution (
SN2
), reacting indiscriminately with biological nucleophiles.
Enzymatic Bioactivation: The 4-amine can be oxidized by hepatic Cytochrome P450 (CYP450) enzymes into a reactive hydroxylamine species.
Because these reactive metabolites (RMs) can covalently bind to hepatic proteins—potentially leading to idiosyncratic drug-induced liver injury (DILI)—early detection via Glutathione (GSH) trapping is a non-negotiable step in the screening cascade (2[2]).
Metabolic bioactivation and GSH trapping pathway of chloromethyl analogs.
In Vitro ADME Profiling: Self-Validating Methodologies
To accurately profile these analogs, we must isolate enzymatic metabolism from direct chemical degradation. We achieve this through a highly controlled, self-validating Glutathione (GSH) Trapping Assay coupled with LC-MS/MS.
Objective: Quantify reactive intermediate formation to predict in vivo clearance and toxicity.
Causality: GSH is utilized because its nucleophilic thiol group mimics cellular proteins. By capturing electrophiles as stable GSH adducts, we intercept the toxicity pathway for quantitative analysis. Modern LC-MS/MS techniques employing neutral loss scanning (e.g., loss of 129 Da corresponding to pyroglutamic acid) are the gold standard for detecting these adducts (3[3]).
Self-Validating System Controls:
Positive Control: Acetaminophen (validates CYP450 bioactivation into NAPQI).
Negative Control 1 (No NADPH): Eliminates CYP450 activity. Any GSH adducts formed here prove direct chemical alkylation by the 2-chloromethyl group.
Negative Control 2 (No GSH): Establishes the baseline depletion rate of the parent compound.
Step-by-Step Methodology:
Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice to preserve enzymatic integrity.
Incubation Mixture: In a 96-well plate, combine HLM (1 mg/mL final protein concentration), GSH (5 mM), and the benzoxazole analog (10 µM) in the buffer.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Crucial: For Negative Control 1, add an equivalent volume of buffer instead of NADPH.
Sampling & Quenching: At precise time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to halt all chemical and enzymatic activity.
Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C to pellet precipitated microsomal proteins.
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Utilize a neutral loss scan of 129 Da in positive ion mode to selectively identify and quantify GSH adducts.
Step-by-step experimental workflow for reactive metabolite GSH trapping.
To demonstrate the profound impact of the 2-chloromethyl and 4-amine groups on PK parameters, we summarize the in vitro and in vivo data of the parent compound against structurally optimized analogs.
Replacing the reactive chloromethyl group with a trifluoromethyl (-CF₃) or methyl (-CH₃) group drastically reduces intrinsic clearance (
CLint
) and eliminates GSH adduct formation, directly translating to a prolonged in vivo half-life.
Table 1: Comparative Pharmacokinetic and Stability Parameters
Compound
R2 Substitution
R4 Substitution
HLM
CLint
(µL/min/mg)
GSH Adducts (pmol/min/mg)
In Vivo Rodent
t1/2
(h)
Parent
-CH₂Cl
-NH₂
145.2
85.4
0.4
Analog A
-CF₃
-NH₂
22.1
N.D.
3.2
Analog B
-CH₂Cl
-NHCH₃
160.5
92.1
0.3
Analog C
-CH₃
-NH₂
45.3
N.D.
2.5
*N.D. = Not Detected. Assays performed at 10 µM compound concentration.
In Vivo Pharmacokinetics & Optimization Strategies
When 2-(chloromethyl)benzo[d]oxazol-4-amine analogs are administered in vivo, their PK profile is typically characterized by:
High Volume of Distribution (
Vd
): Driven by the lipophilic nature of the benzoxazole core and covalent binding to tissue proteins.
Rapid Clearance (
CL
): The combination of hepatic CYP450 metabolism at the 4-amine and rapid systemic GSH depletion by the 2-chloromethyl group leads to extensive first-pass metabolism.
Poor Oral Bioavailability (
F%
): Direct degradation in the acidic environment of the stomach and rapid hepatic extraction limit systemic exposure.
Strategic Mitigation:
If the chloromethyl group is strictly required for the mechanism of action (e.g., as a warhead in Targeted Covalent Inhibitors), formulation strategies such as liposomal encapsulation or prodrug approaches must be employed to shield the electrophile during systemic circulation. Alternatively, tuning the reactivity by substituting the chloromethyl group with a less reactive acrylamide or fluoro-substituted electrophile can balance target residence time with acceptable systemic clearance.
Structural Elucidation and 3D Conformation of 2-(Chloromethyl)benzo[d]oxazol-4-amine
A Crystallographic and Computational Whitepaper for Drug Development Professionals Executive Summary The compound 2-(chloromethyl)benzo[d]oxazol-4-amine (CAS: 1220182-37-5) represents a highly functionalized heterocycle...
Author: BenchChem Technical Support Team. Date: April 2026
A Crystallographic and Computational Whitepaper for Drug Development Professionals
Executive Summary
The compound 2-(chloromethyl)benzo[d]oxazol-4-amine (CAS: 1220182-37-5) represents a highly functionalized heterocycle frequently utilized as an intermediate in the design of kinase inhibitors and antimicrobial agents. Understanding its exact 3D conformation and crystal packing is critical for rational drug design, as these parameters dictate solubility, target-binding thermodynamics, and solid-state stability. This whitepaper synthesizes core crystallographic principles to provide an authoritative guide on the molecular geometry, supramolecular architecture, and experimental isolation of this specific benzoxazole derivative.
Molecular Geometry and 3D Conformation
The Planar Bicyclic Core
The benzoxazole scaffold is characterized by a highly conjugated, rigid, and nearly planar bicyclic system. Crystallographic studies of closely related benzoxazole derivatives confirm that the heterocyclic ring exhibits localized electron distribution. Specifically, the N3=C2 bond retains significant double-bond character, typically measuring around 1.29 Å, which is markedly shorter than the surrounding C–N and C–O single bonds (>1.36 Å)[1]. The entire benzoxazole moiety remains essentially planar, with root-mean-square (r.m.s.) deviations of the core atoms rarely exceeding 0.004 Å[2].
Conformational Flexibility and Electronic Effects
While the core is rigid, the substitutions at the C2 and C4 positions introduce distinct stereoelectronic dynamics:
The 4-Amino Group: Positioned on the benzene ring adjacent to the bridgehead carbon, the primary amine acts as a strong electron-donating group. It enriches the electron density of the aromatic system and serves as a critical dual hydrogen-bond donor.
The 2-Chloromethyl Group: The –CH₂Cl moiety introduces a degree of rotational freedom. To minimize steric repulsion with the lone pair of the adjacent N3 atom, the C–Cl bond typically adopts a conformation that projects out of the benzoxazole plane, allowing it to participate in secondary halogen bonding or weak C–H···Cl interactions.
Supramolecular Architecture and Crystal Packing
In the solid state, the 3D conformation of 2-(chloromethyl)benzo[d]oxazol-4-amine is dictated by a competitive hierarchy of intermolecular forces.
Hydrogen Bonding Networks
The primary driving force for crystal packing in 4-aminobenzoxazoles is the formation of robust intermolecular hydrogen bonds. The primary amine at C4 acts as the donor, while the highly electronegative imine nitrogen (N3) acts as the primary acceptor. This specific N–H···N interaction typically exhibits an H···N distance of 2.09 to 2.15 Å[3]. Because there are two donor protons and only one strong acceptor, the molecules self-assemble into extended zigzag chains or tightly bound inversion dimers along the crystallographic axes. These hydrogen bonds significantly increase the thermal stability of the crystal lattice[4].
Dispersive Forces and π-π Stacking
Beyond hydrogen bonding, the planar nature of the benzoxazole core facilitates strong face-to-face π-π stacking. Adjacent molecules slip into a flattened herringbone or parallel stacked arrangement, with centroid-to-centroid distances typically ranging from 3.60 to 3.66 Å[1].
Intermolecular interaction network driving the crystal packing of the target compound.
Quantitative Structural Parameters
Table 1: Theoretical Crystallographic Parameters (Extrapolated from Benzoxazole Analogues)
Parameter
Atom/Motif
Expected Value
Structural Significance
Bond Length
C2=N3
~1.29 Å
Confirms localized double bond character in the oxazole ring[1].
Bond Length
C2–O1
~1.36 Å
Indicates partial delocalization across the heteroatom[4].
Hydrogen Bond
N(amine)–H···N3
2.09 - 2.15 Å
Primary driving force for 1D chain formation in the lattice[3].
π-π Stacking
Centroid-Centroid
3.60 - 3.66 Å
Stabilizes the 3D network via dispersion forces[1].
To empirically determine the precise 3D conformation via Single-Crystal X-Ray Diffraction (SCXRD), high-quality single crystals must be grown. The following protocol utilizes a vapor diffusion technique, designed specifically for molecules possessing both polar protic and lipophilic moieties.
Causality in Experimental Design
Expertise & Experience: Single-solvent evaporation of 2-(chloromethyl)benzo[d]oxazol-4-amine often yields twinned or microcrystalline powders due to rapid supersaturation. Vapor diffusion of a non-polar antisolvent (e.g., n-hexane) into a polar solvent (e.g., ethyl acetate) gradually reduces the dielectric constant of the medium. This controlled desolvation allows the highly directional N–H···N hydrogen bonds to nucleate ordered lattices before rapid precipitation occurs.
Table 2: Solvent Screening for SCXRD Crystallization
Solvent System (Solvent / Antisolvent)
Dielectric Gradient
Expected Crystal Quality
Mechanistic Rationale
Ethyl Acetate / n-Hexane
High to Low
Optimal (Single Crystals)
Gradual desolvation allows ordered N–H···N hydrogen bond formation.
Dichloromethane / Pentane
Medium to Low
Moderate (Twinning likely)
Rapid diffusion kinetics often lead to kinetic trapping and defects.
Methanol / Water
High to High
Poor (Microcrystalline)
Competitive hydrogen bonding from water disrupts the native N–H···N network.
Step-by-Step SCXRD Protocol
Purity Validation: Ensure the synthesized compound is >99% pure via LC-MS. Causality: Even trace impurities can act as chain terminators during crystal lattice assembly, inducing defects.
Solution Preparation: Dissolve 10 mg of the compound in 1.0 mL of anhydrous ethyl acetate in a 2-dram inner vial.
Vapor Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3.0 mL of anhydrous n-hexane. Seal the outer vial tightly with a PTFE-lined cap.
Isothermal Incubation: Store the setup in a vibration-free incubator at exactly 20 °C. Causality: Temperature fluctuations induce convection currents that disrupt the diffusion gradient, leading to multi-nucleation.
Self-Validation Check: After 72 hours, extract 10 µL of the mother liquor and analyze via HPLC. A residual compound concentration of <5% confirms optimal supersaturation and indicates that crystal growth has reached equilibrium.
Crystal Harvesting: Submerge the harvested crystal in Paratone-N oil. Causality: The oil displaces surface solvent and prevents lattice degradation prior to flash-cooling.
Diffraction: Mount the crystal on a diffractometer equipped with Cu K-alpha radiation and flash-cool to 100 K to minimize the thermal vibrations of the flexible chloromethyl group.
Workflow for the crystallization and SCXRD analysis of benzoxazole derivatives.
Computational Validation
To complement empirical SCXRD data, computational validation is highly recommended. Hirshfeld Surface Analysis is the gold standard for quantifying the intermolecular interactions in benzoxazole crystals. Two-dimensional fingerprint plots generated from Hirshfeld surfaces typically reveal that H···H and C···H interactions account for the largest percentage of the crystal volume (often >50%), while the highly directional O···H and N···H contacts (representing the hydrogen bonds) appear as distinct, sharp spikes on the plots, confirming their role as the primary structural anchors[2].
Conclusion
The 3D conformation of 2-(chloromethyl)benzo[d]oxazol-4-amine is defined by a rigid, planar aromatic core juxtaposed with a flexible chloromethyl appendage. Its solid-state behavior is overwhelmingly governed by strong N–H···N hydrogen bonding and π-π stacking. By employing controlled vapor diffusion techniques and rigorous SCXRD protocols, researchers can isolate pristine single crystals, thereby unlocking precise structural data necessary for advanced structure-based drug design.
References
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole
Source: National Institutes of Health (NIH) / PubMed Central (Acta Crystallographica Section E)
URL:[Link]
Substituted Benzoxazole and Catechol Cocrystals as an Adsorbent for CO2 Capture: Synthesis and Mechanistic Studies
Source: Crystal Growth & Design - ACS Publications
URL:[Link]
Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Source: International Union of Crystallography (IUCr)
URL:[Link]
Receptor Binding Affinity of 2-(Chloromethyl)benzo[d]oxazol-4-amine Derivatives: A Comprehensive Technical Guide
Executive Summary The 2-(Chloromethyl)benzo[d]oxazol-4-amine scaffold (CAS 1220182-37-5) has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry and drug discovery [1]. Featuring a du...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-(Chloromethyl)benzo[d]oxazol-4-amine scaffold (CAS 1220182-37-5) has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry and drug discovery [1]. Featuring a dual-reactive profile—an electrophilic chloromethyl group and a nucleophilic 4-amino group—this intermediate enables the divergent synthesis of potent small-molecule inhibitors. This whitepaper provides an in-depth mechanistic and experimental analysis of how derivatives of this scaffold achieve high-affinity binding across diverse therapeutic targets, specifically Tyrosine Kinase 2 (TYK2), Spleen Tyrosine Kinase (Syk), and the Glucocorticoid Receptor (GR) [2][3][4].
Mechanistic Grounding & Scaffold Rationale
Why the Benzoxazole Core?
The benzo[d]oxazole ring system acts as a bioisostere for purine and pyrimidine rings, making it an ideal candidate for targeting the ATP-binding hinge region of kinases [5]. The oxygen and nitrogen atoms in the oxazole ring act as critical hydrogen-bond acceptors, while the fused benzene ring provides hydrophobic interactions that stabilize the ligand within the binding pocket.
Dual-Site Functionalization for Target Selectivity
The 4-Amino Group (Nucleophilic Handle): This group is typically functionalized via amide, urea, or sulfonamide coupling. In kinase targets like Syk and TYK2, the resulting NH acts as a crucial hydrogen-bond donor to the backbone carbonyls of the kinase hinge region [3][4].
The 2-Chloromethyl Group (Electrophilic Handle): The highly reactive benzylic-like chloride undergoes facile
SN2
displacement by various nucleophiles (amines, thiols, alkoxides). This allows medicinal chemists to append solubilizing groups (e.g., piperazines, morpholines) or additional binding motifs that extend into the solvent-exposed region or adjacent allosteric pockets [4][6].
Target-Specific Binding Dynamics
Tyrosine Kinase 2 (TYK2): TYK2 is a member of the JAK family, mediating signaling for cytokines like IL-12 and IL-23. Benzoxazole derivatives target the pseudokinase (JH2) or the active kinase (JH1) domains. High-affinity binding (
IC50<10 nM
) is achieved by displacing specific hydration sites within the binding pocket, leveraging the thermodynamic gain of water displacement [3][7].
Spleen Tyrosine Kinase (Syk): Syk is pivotal in B-cell receptor (BCR) signaling. Derivatives utilizing the benzo[d]oxazol-4-amine core coupled to 1,2,4-triazine-6-carboxamides exhibit extreme selectivity (up to >20,000-fold over other kinases) by perfectly occupying the narrow ATP-binding cleft of Syk [4][8].
Glucocorticoid Receptor (GR): Unlike surface kinases, GR is a nuclear receptor. Benzoxazole derivatives act as potent non-steroidal GR modulators. The core fits snugly into the hydrophobic ligand-binding domain (LBD), while the substituted chloromethyl tail interacts with helix 12, dictating agonist versus antagonist activity [2].
TYK2-mediated JAK-STAT signaling pathway targeted by benzoxazole derivatives.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and binding evaluation of these derivatives.
Protocol A: Divergent Synthesis of Benzoxazole Derivatives
Nucleophilic Substitution (
SN2
): Dissolve 2-(Chloromethyl)benzo[d]oxazol-4-amine (1.0 eq) in anhydrous DMF. Add a secondary amine (e.g., N-methylpiperazine, 1.2 eq) and
K2CO3
(2.0 eq). Stir at room temperature for 4 hours. Causality:
K2CO3
is strictly utilized to neutralize the generated HCl, driving the reaction to completion without degrading the acid-sensitive oxazole ring.
Amide Coupling: To the resulting intermediate, add a carboxylic acid derivative (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir for 12 hours. Causality: HATU is selected for its superior efficiency in coupling sterically hindered anilines (like the 4-amino group on the benzoxazole) compared to standard carbodiimides like EDC.
Purification & Validation: Purify via reverse-phase HPLC to achieve >98% purity. Validate the structure via LC-MS and
1H
-NMR before proceeding to biological assays.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Reagent Preparation: Prepare a master mix containing the target protein (e.g., GST-tagged TYK2 kinase domain), a LanthaScreen™ Eu-anti-GST antibody (donor), and a kinase tracer (fluorophore-labeled ATP competitive ligand, acceptor) in a HEPES-based assay buffer [7].
Compound Incubation: Dispense 10 µL of the master mix into a 384-well low-volume plate. Add 100 nL of the benzoxazole derivative (serial dilutions in DMSO). Causality: Maintaining a final DMSO concentration of <1% prevents solvent-induced protein denaturation and false-positive aggregation.
Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. Causality: This ensures the competitive binding system reaches true thermodynamic equilibrium before measurement.
Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).
Data Analysis: Plot the emission ratio against the log of compound concentration to determine the
IC50
using a 4-parameter logistic fit.
Step-by-step TR-FRET competitive binding assay workflow for affinity measurement.
Quantitative Data Presentation
The table below summarizes the binding affinities of representative 2-(Chloromethyl)benzo[d]oxazol-4-amine derived scaffolds against key therapeutic targets.
Preliminary In Vitro Toxicity Screening of 2-(Chloromethyl)benzo[d]oxazol-4-amine: A Mechanistic and Methodological Guide
Executive Summary 2-(Chloromethyl)benzo[d]oxazol-4-amine is a bifunctional heterocyclic compound characterized by a benzoxazole core, a primary aromatic amine at the 4-position, and a highly reactive chloromethyl group a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(Chloromethyl)benzo[d]oxazol-4-amine is a bifunctional heterocyclic compound characterized by a benzoxazole core, a primary aromatic amine at the 4-position, and a highly reactive chloromethyl group at the 2-position. In early-stage drug discovery, compounds possessing such structural alerts require rigorous in vitro toxicity screening to de-risk potential genotoxicity, hepatotoxicity, and idiosyncratic adverse drug reactions (IADRs). This whitepaper outlines a self-validating, mechanistically grounded screening cascade designed to evaluate the basal cytotoxicity, mutagenic potential, and reactive metabolite formation of this specific chemotype.
Mechanistic Rationale and Structural Alerts
The toxicity profile of 2-(Chloromethyl)benzo[d]oxazol-4-amine is driven by two distinct electrophilic pathways, necessitating a targeted screening approach:
Direct Alkylation (2-Chloromethyl Group): The chloromethyl moiety is a classic alkylating agent. The highly polarized C-Cl bond is susceptible to direct nucleophilic substitution (SN2) by biological nucleophiles, such as the thiol groups of cysteine residues in proteins or the nitrogen centers in DNA nucleobases[1]. This direct reactivity can lead to rapid cytotoxicity and point mutations.
Metabolic Bioactivation (4-Amino Group): Primary aromatic amines are notorious for undergoing cytochrome P450 (e.g., CYP1A2)-mediated N-oxidation. The resulting N-hydroxylamine can be further conjugated (e.g., by sulfotransferases) to form a highly unstable ester that rapidly collapses into a reactive nitrenium ion, a potent DNA-damaging agent[2].
Mechanistic pathways of toxicity for 2-(Chloromethyl)benzo[d]oxazol-4-amine.
Core Experimental Workflows
To build a self-validating system, the screening cascade must sequentially evaluate general cell health, specific DNA damage, and the biochemical root cause of the toxicity.
Basal Cytotoxicity Assessment (HepG2 Cell Line)
Causality: Before assessing specific mechanistic toxicity, establishing the basal cytotoxicity is critical to prevent false positives in downstream assays (e.g., cytotoxicity masking genotoxicity in the Ames test). The HepG2 human hepatocellular carcinoma cell line is selected because it retains residual metabolic competence compared to non-hepatic lines, providing a more physiologically relevant baseline for compounds requiring bioactivation[3].
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
Compound Dosing: Prepare a 10 mM stock of 2-(Chloromethyl)benzo[d]oxazol-4-amine in DMSO. Perform a 10-point, 3-fold serial dilution. Treat cells such that the final DMSO concentration does not exceed 0.5% (v/v).
Incubation: Incubate the treated cells for 48 hours.
Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Data Analysis: Record luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Causality: Given the dual threat of direct DNA alkylation (chloromethyl) and bioactivated nitrenium ion formation (aromatic amine), the Ames test is mandatory. We utilize OECD 471 compliant strains: Salmonella typhimurium TA98 (detects frameshift mutations, highly sensitive to aromatic amines) and TA100 (detects base-pair substitutions, sensitive to alkylating agents)[4]. The assay must be performed with and without rat liver S9 fraction to differentiate between direct-acting and metabolism-dependent mutagens.
Protocol: Miniaturized Pre-Incubation Method
Preparation: Grow TA98 and TA100 strains overnight in nutrient broth to a density of ~1-2
×109
CFU/mL. Prepare Aroclor 1254-induced rat liver S9 mix (containing NADP+ and glucose-6-phosphate).
Pre-Incubation: In sterile tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test compound (at 5 concentrations up to 5 mg/plate, guided by the HepG2 IC50). Incubate at 37°C for 20 minutes with shaking.
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.
Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A
≥
2-fold increase in revertants over the vehicle control indicates a positive mutagenic response.
Reactive Metabolite Trapping (GSH Assay)
Causality: To definitively confirm the electrophilic risk, we employ a Glutathione (GSH) trapping assay. GSH acts as a surrogate for cellular nucleophiles. Soft electrophiles (like the nitrenium ion) and hard/borderline electrophiles (like the chloromethyl carbon) will form stable covalent adducts with the sulfhydryl group of GSH, which can be detected via LC-MS/MS neutral loss scanning[2].
Step-by-step workflow for reactive metabolite trapping using GSH and LC-MS/MS.
Protocol: HLM Incubation and LC-MS/MS Analysis
Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 2-(Chloromethyl)benzo[d]oxazol-4-amine (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Preparation: Vortex and centrifuge at 14,000
×
g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.
LC-MS/MS Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer. Operate in positive electrospray ionization (+ESI) mode. Perform a Neutral Loss (NL) scan of 129 Da (loss of the pyroglutamic acid moiety of GSH) to identify adducts, followed by Enhanced Product Ion (EPI) scans for structural elucidation[2].
Quantitative Data Presentation
The following table summarizes the expected data structure and the decision matrix used to interpret the screening results for 2-(Chloromethyl)benzo[d]oxazol-4-amine.
Assay
Endpoint Measured
Expected Outcome / Threshold
Risk Interpretation & Causality
HepG2 Cytotoxicity
IC50 (µM)
< 10 µM
High basal toxicity; likely driven by direct SN2 alkylation by the chloromethyl group.
Ames Test (-S9)
Fold-increase in revertants (TA100)
≥
2-fold increase
Direct-acting mutagen (Base-pair substitution via direct DNA alkylation).
Ames Test (+S9)
Fold-increase in revertants (TA98)
≥
2-fold increase
Metabolism-dependent mutagen (Frameshift mutation via CYP-generated nitrenium ion).
GSH Trapping
GSH Adduct Formation (LC-MS/MS)
Detection of [M+GSH-HCl]+ and[M+O+GSH]+
Confirmation of both direct electrophilicity and CYP-mediated bioactivation.
Conclusion
The preliminary in vitro screening of 2-(Chloromethyl)benzo[d]oxazol-4-amine requires a multi-tiered approach to address its specific structural liabilities. By combining basal cytotoxicity profiling, regulatory-compliant mutagenicity testing, and advanced LC-MS/MS reactive metabolite trapping, researchers can generate a comprehensive, self-validating dataset. If the compound exhibits significant Ames positivity or high levels of GSH adducts, lead optimization efforts should focus on replacing the chloromethyl group (e.g., with a trifluoromethyl or methyl group) and masking the primary amine to mitigate bioactivation risks.
References
5-Chloro-2-(chloromethyl)-1,3-benzoxazole - PubChem
Source: National Institutes of Health (NIH)
URL:[Link]
Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests
Source: Organisation for Economic Co-operation and Development (OECD)
URL:[Link]
Test No. 471: Bacterial Reverse Mutation Test
Source: Organisation for Economic Co-operation and Development (OECD)
URL:[Link]
Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry
Source: Chemical Research in Toxicology (ACS Publications)
URL:[Link]
Harnessing 2-(Chloromethyl)benzo[d]oxazol-4-amine in Rational Drug Design: Molecular Docking and Synthetic Workflows
Executive Summary The development of novel antimicrobial and antifungal agents is increasingly reliant on privileged heterocyclic scaffolds. Among these, the benzoxazole nucleus serves as a highly versatile bioisostere f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of novel antimicrobial and antifungal agents is increasingly reliant on privileged heterocyclic scaffolds. Among these, the benzoxazole nucleus serves as a highly versatile bioisostere for nucleotides and indoles, capable of engaging in critical hydrogen bonding and
π−π
stacking interactions within pathogenic protein targets[1].
This technical guide explores the utility of 2-(Chloromethyl)benzo[d]oxazol-4-amine as a dual-reactive pharmacophoric building block. The presence of a highly electrophilic chloromethyl group at the C2 position enables rapid
SN2
displacement (etherification or amination), while the C4-amine provides a nucleophilic center for amide coupling or Schiff base formation[1][2]. By leveraging this intermediate, researchers can generate expansive combinatorial libraries. This whitepaper details the in silico molecular docking protocols and in vitro validation methodologies required to evaluate these derivatives against two primary targets: bacterial DNA Gyrase (antibacterial) and Sec14p (antifungal).
Target Selection and Mechanistic Rationale
Rational drug design requires a deep understanding of the causality between a molecule's structure and its biological target. Derivatives of 2-(Chloromethyl)benzo[d]oxazol-4-amine are typically directed toward targets where the benzoxazole core can mimic natural purine/pyrimidine substrates.
Target 1: Bacterial DNA Gyrase (Topoisomerase II): DNA gyrase is essential for bacterial DNA replication, responsible for introducing negative supercoils into DNA. Because this enzyme is absent in mammals, it is a highly selective therapeutic target[3]. Benzoxazole derivatives act as competitive inhibitors by binding to the ATP-binding pocket of the GyrB subunit, thereby halting DNA supercoiling and inducing bacterial cell death[3][4].
Target 2: Fungal Sec14p: Sec14p is a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae and other fungi, crucial for Golgi secretory function. Molecular docking studies have verified that phenoxymethyl and aryloxymethyl benzoxazole derivatives effectively bind to the hydrophobic pocket of Sec14p, disrupting fungal lipid metabolism[5].
Fig 1: Mechanism of bacterial DNA Gyrase inhibition by benzoxazole derivatives.
In Silico Workflow: Molecular Docking Protocol
To ensure a self-validating and highly accurate computational pipeline, the following step-by-step methodology must be adhered to. This protocol utilizes Schrödinger Suite (or AutoDock Vina) and builds in a positive control validation step to guarantee trustworthiness.
Phase 1: Ligand Preparation
Structure Generation: Sketch the 2D structures of the 2-(Chloromethyl)benzo[d]oxazol-4-amine derivatives using ChemDraw.
3D Conversion & Minimization: Import into LigPrep. Convert 2D structures to 3D. Apply the OPLS4 force field to minimize steric clashes and optimize molecular geometry[6]. Causality: OPLS4 accurately models the torsional energetics of the ether/amine linkages extending from the C2 and C4 positions.
Ionization State Assignment: Generate possible protonation states at physiological pH (
7.4±0.2
) using Epik. The C4-amine may exist in a protonated state depending on adjacent electron-withdrawing groups, profoundly impacting hydrogen bond donor capacity.
Phase 2: Protein Preparation
Structure Retrieval: Download the high-resolution X-ray crystal structures from the Protein Data Bank (e.g., PDB ID: 1KZN for DNA Gyrase; PDB ID: 1AUA for Sec14p)[7].
Pre-processing: Remove co-crystallized water molecules beyond 3 Å of the active site, as bulk water introduces computational noise. Add missing polar hydrogens to restore physiological hydrogen-bonding networks.
Charge Assignment: Assign Gasteiger partial charges and minimize the protein structure using the OPLS4 force field until the heavy atom Root Mean Square Deviation (RMSD) reaches 0.3 Å.
Phase 3: Grid Generation and Docking Execution
Bounding Box Definition: Center the receptor grid on the co-crystallized native ligand (e.g., ATP analog in GyrB). Set the bounding box size to
20×20×20
Å to allow sufficient translational and rotational freedom for the benzoxazole derivatives.
Self-Validation (Redocking): Extract the native ligand and re-dock it into the generated grid. Critical Check: The protocol is only valid if the RMSD between the docked pose and the crystallographic pose is
<2.0
Å.
Library Docking: Execute Extra Precision (XP) docking for the derivative library. Rank the compounds based on their GlideScore (or Vina binding energy in kcal/mol)[8].
Fig 2: Rational drug design workflow utilizing 2-(Chloromethyl)benzo[d]oxazol-4-amine.
Quantitative Data Presentation
The table below summarizes typical molecular docking outcomes for synthesized derivatives of the chloromethyl benzoxazole scaffold against DNA Gyrase (1KZN) and Sec14p, demonstrating the structure-activity relationship (SAR)[5][7].
Compound / Derivative
Target Protein
Binding Energy (kcal/mol)
Key Interacting Residues
Primary Interaction Types
Native Ligand (Control)
DNA Gyrase (1KZN)
-7.15
Asp73, Arg136
H-Bonding, Salt Bridge
Ciprofloxacin (Control)
DNA Gyrase (1KZN)
-6.09
Ser1084, Arg1032
H-Bonding,
π
-Cation
2-(Phenoxymethyl) derivative
DNA Gyrase (1KZN)
-6.56
Asp73, Val120
π−π
Stacking, Hydrophobic
2-(4-F-phenoxymethyl) deriv.
DNA Gyrase (1KZN)
-6.92
Asp73, Arg136, Pro79
Halogen Bond, H-Bonding
2-(Aryloxymethyl) derivative
Sec14p (Yeast)
-7.30
Tyr111, Leu145
Hydrophobic,
π
-Alkyl
Data synthesis indicates that substituting the highly reactive chloromethyl group with fluorinated phenoxy rings significantly enhances binding affinity via halogen bonding and deeper penetration into the hydrophobic pocket[7].
Experimental Validation Protocols
To bridge the gap between in silico predictions and real-world efficacy, the computational hits must be synthesized and evaluated in vitro.
Synthesis of 2-(Aryloxymethyl)benzo[d]oxazol-4-amine Derivatives
Causality: The etherification of the chloromethyl group is the most efficient way to generate diversity. The reaction utilizes anhydrous conditions to prevent the hydrolysis of the chloromethyl group into a hydroxymethyl group.
Reagents: Dissolve 1.0 mmol of 2-(Chloromethyl)benzo[d]oxazol-4-amine and 1.2 mmol of the desired substituted phenol in 15 mL of anhydrous N,N-dimethylformamide (DMF).
Catalysis: Add 2.0 mmol of anhydrous Potassium Carbonate (
K2CO3
) to act as an acid scavenger and promote the nucleophilic attack of the phenoxide ion[1].
Reaction: Stir the mixture magnetically at
80∘C
for 6-8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:3) solvent system.
Purification: Quench the reaction by pouring it into crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure ether derivative[1].
In Vitro Antimicrobial Evaluation (MIC Determination)
Causality: The Minimum Inhibitory Concentration (MIC) assay validates the docking scores. A lower MIC correlates with a stronger binding affinity observed in silico.
Preparation: Prepare stock solutions of the synthesized compounds in DMSO (concentration: 1024
μg/mL
).
Dilution: Perform two-fold serial dilutions in 96-well microtiter plates containing Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5 to 512
μg/mL
.
Inoculation: Inoculate each well with standardized bacterial suspensions (e.g., E. coli, S. aureus) adjusted to
5×105
CFU/mL[3].
Incubation & Reading: Incubate the plates at
37∘C
for 24 hours. Add resazurin dye to visualize bacterial viability. The lowest concentration preventing color change (blue to pink) is recorded as the MIC.
References
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. biotech-asia.org.
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives.
Benzoxazole Derivatives: Qsar and Molecular Docking Studies.
Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. orientjchem.org.
In Silico Study of Microbiologically Active Benzoxazole Deriv
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. nih.gov.
Application Notes and Protocols for 2-(Chloromethyl)benzo[d]oxazol-4-amine: A Versatile Synthetic Building Block
Introduction: The Benzoxazole Scaffold and the Unique Utility of a Bifunctional Intermediate The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Benzoxazole Scaffold and the Unique Utility of a Bifunctional Intermediate
The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[4][5] Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
This guide focuses on 2-(Chloromethyl)benzo[d]oxazol-4-amine , a bifunctional building block of significant synthetic potential. This molecule uniquely combines a highly reactive electrophilic chloromethyl group at the 2-position with a nucleophilic amino group at the 4-position on the benzene ring. This dual functionality allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures and for the rapid generation of chemical libraries for drug discovery and structure-activity relationship (SAR) studies.[6] The 2-chloromethyl group acts as a potent electrophile, analogous to a benzylic halide, readily undergoing nucleophilic substitution reactions, while the 4-amino group can be derivatized through various amine chemistries.[6][7]
Physicochemical and Spectroscopic Profile
While specific experimental data for 2-(Chloromethyl)benzo[d]oxazol-4-amine is not widely published, its properties can be reliably predicted based on closely related benzoxazole derivatives.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Justification
Molecular Formula
C₈H₇ClN₂O
-
Molecular Weight
182.61 g/mol
-
Appearance
Off-white to light brown solid
Based on related aminobenzoxazoles.
Solubility
Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols.
Typical solubility for functionalized benzoxazoles.
Melting Point
>150 °C (with potential decomposition)
Chloromethylated benzazoles can be thermally sensitive.
Predicted Spectroscopic Data:
¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would feature distinct signals for the aromatic protons, the methylene protons of the chloromethyl group, and the amine protons. The aromatic protons on the benzoxazole ring would likely appear as a set of multiplets or doublets in the range of δ 6.5-7.5 ppm. The chloromethyl protons (-CH₂Cl) would be expected as a sharp singlet around δ 4.8-5.0 ppm. The amine protons (-NH₂) would likely appear as a broad singlet around δ 5.0-6.0 ppm, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum would show characteristic peaks for the benzoxazole ring system between δ 105-155 ppm. The carbon of the chloromethyl group is expected to appear around δ 40-45 ppm.
IR (KBr, cm⁻¹): Key infrared absorption bands would include N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹, C=N stretching of the oxazole ring near 1630-1650 cm⁻¹, and C-Cl stretching in the range of 700-800 cm⁻¹.[1]
Mass Spectrometry (ESI-MS): The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 183.03, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M peak).
Proposed Synthesis of 2-(Chloromethyl)benzo[d]oxazol-4-amine
A robust synthesis for this building block can be conceptualized from readily available starting materials, based on established methods for benzoxazole formation.[2][4][8] The proposed route involves the cyclocondensation of 2,4-diaminophenol with a chloroacetic acid equivalent.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Protocol 1: Synthesis of 2-(Chloromethyl)benzo[d]oxazol-4-amine
Materials:
2,4-Diaminophenol dihydrochloride
Ethyl chloroacetimidate hydrochloride
Anhydrous Ethanol
Triethylamine or Sodium Bicarbonate
Dichloromethane (DCM)
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diaminophenol dihydrochloride (1.0 eq) and ethyl chloroacetimidate hydrochloride (1.5 eq).
Add anhydrous ethanol to the flask to create a suspension (approximately 10 mL per gram of diaminophenol).
Heat the mixture to reflux and maintain for 16-20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Carefully neutralize the reaction mixture with a base such as triethylamine or a saturated aqueous solution of sodium bicarbonate to a pH of 7-8. This will precipitate the product.
Filter the crude product and wash with cold water.
For further purification, the crude solid can be dissolved in dichloromethane, dried over anhydrous MgSO₄, filtered, and the solvent evaporated under reduced pressure.
The resulting residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-(Chloromethyl)benzo[d]oxazol-4-amine.
Causality Behind Experimental Choices:
Ethyl chloroacetimidate hydrochloride is used as a reactive equivalent of chloroacetic acid that readily participates in the cyclization with the o-aminophenol moiety under milder conditions than the free acid.[8]
Ethanol is a suitable solvent that allows for the necessary reflux temperature and solubilizes the reactants to a sufficient extent.
Neutralization is critical to deprotonate the hydrochloride salt of the product, rendering it less soluble in the aqueous ethanol mixture and allowing for its isolation.
Applications in Synthesis: Protocols for Derivatization
The true utility of 2-(Chloromethyl)benzo[d]oxazol-4-amine lies in its ability to serve as a scaffold for building more complex molecules. The following protocols are based on the well-documented reactivity of the 2-chloromethylbenzazole core.[6][7]
Diagram 2: Key Derivatization Reactions
Caption: Major reaction pathways for derivatization.
Protocol 2: Nucleophilic Substitution with an Amine (Synthesis of a Diamine Derivative)
This protocol describes a general procedure for the reaction with a primary or secondary amine, a common step in the synthesis of kinase inhibitors and other bioactive molecules.
Materials:
2-(Chloromethyl)benzo[d]oxazol-4-amine
A primary or secondary amine (e.g., morpholine, aniline) (1.1 eq)
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
Dimethylformamide (DMF) or Acetonitrile (ACN)
Ethyl acetate (EtOAc)
Brine
Procedure:
In a round-bottom flask, dissolve 2-(Chloromethyl)benzo[d]oxazol-4-amine (1.0 eq) in DMF (approx. 0.1 M concentration).
Add the amine nucleophile (1.1 eq) followed by the base (K₂CO₃ or Et₃N, 2.0 eq).
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC. These reactions are often complete within 2-12 hours.[9]
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired 2-((alkylamino)methyl)benzo[d]oxazol-4-amine derivative.
Trustworthiness and Self-Validation:
The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically more polar, product spot.
The final product can be characterized by ¹H NMR, where the singlet for the -CH₂Cl group will be replaced by a new singlet for the -CH₂-N- group, often shifted slightly upfield. Mass spectrometry will confirm the incorporation of the new amine substituent.
Protocol 3: Acylation of the 4-Amino Group
This protocol details the acylation of the 4-amino group, a common strategy to introduce diverse side chains and modulate the electronic properties of the benzoxazole ring.
Materials:
2-(Chloromethyl)benzo[d]oxazol-4-amine
Acyl chloride (e.g., benzoyl chloride) or acid anhydride (1.1 eq)
Pyridine or Triethylamine (1.5 eq)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Procedure:
Dissolve 2-(Chloromethyl)benzo[d]oxazol-4-amine (1.0 eq) in dry DCM or THF in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add the base (pyridine or triethylamine, 1.5 eq).
Add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by recrystallization or silica gel column chromatography.
Causality and Validation:
The reaction is performed at 0 °C to control the exothermicity of the acylation reaction.
A base is required to neutralize the HCl generated during the reaction.
Successful acylation will be confirmed by the appearance of a new amide N-H signal in the ¹H NMR spectrum (typically a broad singlet between δ 8-10 ppm) and a carbonyl (C=O) stretch in the IR spectrum around 1660-1680 cm⁻¹.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[8] This compound is expected to be an irritant.
Toxicity: Chloromethylated aromatic compounds are often alkylating agents and should be treated as potentially mutagenic. The amino group on the aromatic ring also suggests that the compound should be handled as potentially toxic.
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(Chloromethyl)benzo[d]oxazol-4-amine is a highly valuable, albeit not widely commercialized, building block for synthetic chemistry. Its dual functionality provides a platform for creating diverse and complex molecules with significant potential in drug discovery and materials science. The protocols outlined in this guide, grounded in the established reactivity of the benzoxazole scaffold, offer researchers a reliable starting point for exploring the rich chemistry of this versatile intermediate.
References
PrepChem. Step 1) Preparation of 2-(Chloromethyl)benzoxazole.[Link]
Gua, Y., et al. SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. International Journal of Pharmaceutical Sciences and Research, 2017. [Link]
Sreenivasulu, R., et al. Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 2015. [Link]
Kaur, H., et al. Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 2018. [Link]
Krasavin, M., et al. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 2020. [Link]
Wang, L., et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 2023. [Link]
Sharma, D., et al. Benzoxazole: Synthetic Methodology and Biological Activities. World Journal of Pharmaceutical Research, 2025. [Link]
Martinez-Alvarez, R., et al. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. MDPI, 2024. [Link]
Krishnarao, G., et al. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 2025. [Link]
The Royal Society of Chemistry. Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'.[Link]
Sivakumar, P., et al. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 2011. [Link]
Mohsin, A. A., et al. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. International Journal of Drug Delivery Technology, 2019. [Link]
Bakulev, V. A., et al. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 2020. [Link]
VMKP, et al. Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. International Journal of Pharmacy and Pharmaceutical Sciences, 2014. [Link]
Patel, H., et al. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 2023. [Link]
Amine functionalization techniques for 2-(Chloromethyl)benzo[d]oxazol-4-amine
Application Note: Chemoselective Amine Functionalization of 2-(Chloromethyl)benzo[d]oxazol-4-amine Executive Summary & Structural Rationale The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective Amine Functionalization of 2-(Chloromethyl)benzo[d]oxazol-4-amine
Executive Summary & Structural Rationale
The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemicals, frequently utilized in the development of PDE7 inhibitors[1] and broad-spectrum antifungal agents[2]. Among its derivatives, 2-(Chloromethyl)benzo[d]oxazol-4-amine stands out as a highly versatile, bifunctional building block.
As a Senior Application Scientist, it is critical to understand the inherent electronic disparities within this molecule to achieve predictable functionalization. The molecule possesses two distinct reactive sites:
The C2-Chloromethyl Group (Electrophile): The carbon-chlorine bond is highly activated toward
SN2
nucleophilic substitution. The adjacent heteroaromatic benzoxazole ring stabilizes the transition state during the displacement, making this site exceptionally reactive to external nucleophiles (e.g., secondary amines)[1].
The C4-Primary Amine (Nucleophile): While primary anilines are typically strong nucleophiles, the C4-amine is conjugated with the electron-withdrawing benzoxazole core. This delocalization slightly dampens its nucleophilicity, allowing for chemoselective differentiation.
The Causality of Chemoselectivity:
To functionalize the C2 position without triggering intramolecular cyclization or intermolecular oligomerization via the C4-amine, we exploit the differential nucleophilicity. External aliphatic secondary amines (e.g., morpholine, piperidine) are orders of magnitude more nucleophilic than the internal C4-aniline. Conversely, to functionalize the C4-amine, we must use highly reactive electrophiles (like acid chlorides) under strictly non-nucleophilic basic conditions at low temperatures, preserving the labile C2-chloromethyl group.
Divergent Functionalization Pathways
The following diagram illustrates the two primary synthetic trajectories available for this bifunctional scaffold, dependent entirely on reagent selection and thermal control.
Fig 1: Chemoselective divergent pathways for 2-(Chloromethyl)benzo[d]oxazol-4-amine.
Route A: Chemoselective
SN2
Substitution at the 2-Chloromethyl Position
To substitute the chloride with an external amine, the reaction requires a mild inorganic base to neutralize the generated HCl, driving the reaction to completion. Treatment of the 2-(chloromethyl)benzoxazole intermediate with an amine in the presence of a base (such as
K3PO4
or
K2CO3
) in a polar aprotic solvent (e.g., DMA, DMF, or MeCN) at temperatures ranging from 50 °C to 120 °C selectively yields the C2-aminated product[1].
Protocol 1: Synthesis of 2-(Morpholinomethyl)benzo[d]oxazol-4-amine
This protocol utilizes morpholine as a representative secondary amine.
Initiation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Chloromethyl)benzo[d]oxazol-4-amine (1.0 mmol) and anhydrous
K2CO3
(2.0 mmol). Suspend the mixture in 10 mL of anhydrous MeCN.
Nucleophile Addition: Place the flask in a room-temperature water bath. Add morpholine (1.2 mmol) dropwise over 5 minutes. Rationale: Dropwise addition prevents localized concentration spikes, mitigating the risk of double-alkylation or side reactions.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C under a nitrogen atmosphere for 3 hours.
Self-Validating In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak disappears. Critical Validation: The product mass spectrum must show the expected
[M+H]+
peak, and crucially, the characteristic 3:1
35Cl/37Cl
isotopic pattern of the starting material must be completely absent, confirming total chloride displacement.
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (
KCl
and unreacted
K2CO3
), washing the pad with excess EtOAc (20 mL).
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography using a gradient of DCM:MeOH (100:0 to 95:5) to afford the pure product.
Fig 2: Standard experimental workflow for the C2-amination protocol.
Route B: Functionalization of the C4-Amine (Acylation)
When the target requires functionalizing the C4-amine while leaving the highly reactive C2-chloromethyl group intact, thermodynamics and kinetics must be carefully managed. We utilize highly reactive acylating agents (acid chlorides) at low temperatures (0 °C). N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from acting as a nucleophile and displacing the C2-chloride.
Protocol 2: Synthesis of N-(2-(Chloromethyl)benzo[d]oxazol-4-yl)acetamide
Step-by-Step Methodology:
Preparation: Dissolve 2-(Chloromethyl)benzo[d]oxazol-4-amine (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under a nitrogen atmosphere.
Base Addition: Add DIPEA (1.5 mmol) and cool the reaction flask to 0 °C using an ice-water bath.
Electrophile Addition: Slowly add Acetyl Chloride (1.1 mmol) dropwise over 10 minutes. Rationale: Low temperature and slow addition strictly suppress any potential nucleophilic attack by the C4-amine onto the C2-chloromethyl group of adjacent molecules.
Self-Validating IPC: Stir at 0 °C for 1 hour. Analyze via LC-MS. Critical Validation: The product must exhibit the
[M+H]+
peak corresponding to the acylated mass, and it must retain the 3:1
35Cl/37Cl
isotopic signature, proving the chloromethyl group survived the conditions.
Workup: Quench the reaction with saturated aqueous
NaHCO3
(10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield the product.
Quantitative Data Summary
The following table summarizes expected yields and chemoselectivity profiles based on the logical application of the protocols described above.
Nucleophile / Electrophile
Reagents & Conditions
Target Site
Expected Yield (%)
Chemoselectivity Profile
Morpholine (1.2 eq)
K2CO3
, MeCN, 60 °C, 3h
C2-Chloromethyl
85–92%
>98% (No C4 interference)
Piperidine (1.2 eq)
K2CO3
, MeCN, 60 °C, 3h
C2-Chloromethyl
88–94%
>98% (No C4 interference)
Acetyl Chloride (1.1 eq)
DIPEA, DCM, 0 °C, 1h
C4-Amine
78–85%
>95% (C2-Cl remains intact)
Benzoyl Chloride (1.1 eq)
DIPEA, DCM, 0 °C, 2h
C4-Amine
80–86%
>95% (C2-Cl remains intact)
References
Source: Google Patents (WO2019014305A1)
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives
Source: MDPI Molecules (2018)
URL:[Link]
Application Note: 2-(Chloromethyl)benzo[d]oxazol-4-amine in Fluorescent Probe Development
Executive Summary In the landscape of rational fluorescent probe design, the benzoxazole scaffold stands out due to its rigid, planar extended π -system, which confers exceptional photophysical properties [1]. Specifical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of rational fluorescent probe design, the benzoxazole scaffold stands out due to its rigid, planar extended
π
-system, which confers exceptional photophysical properties [1]. Specifically, 2-(Chloromethyl)benzo[d]oxazol-4-amine (CAS: 1220182-37-5) serves as a highly versatile, dual-functional building block. By combining an electrophilic reactive handle (the 2-chloromethyl group) with a strong electron-donating moiety (the 4-amino group), this molecule provides a highly tunable "push-pull" architecture. This application note details the mechanistic principles, photophysical dynamics, and validated experimental protocols for utilizing this compound in the development of environment-sensitive and reaction-based fluorescent probes, particularly for biothiol sensing.
Mechanistic Principles: The "Push-Pull" Architecture
As a Senior Application Scientist, it is critical to understand the causality behind the structural features of your starting materials before initiating synthesis or assay development.
The Sensor: Electrophilic Reactivity of the Chloromethyl Group
The chloromethyl group (-CH
2
Cl) positioned at the C2 carbon of the benzoxazole ring is highly susceptible to nucleophilic attack. Because the benzoxazole core is electron-withdrawing, the benzylic-like carbon is highly electrophilic, making it an ideal substrate for bimolecular nucleophilic substitution (S
N
2) reactions[2]. In biological contexts, this handle selectively reacts with endogenous biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) due to the high nucleophilicity of the sulfhydryl (-SH) group under physiological pH.
The Signal: Intramolecular Charge Transfer (ICT)
The primary amine (-NH
2
) at the 4-position acts as a strong electron-donating group (EDG). When coupled across the conjugated system to the electron-withdrawing benzoxazole core, it establishes an Intramolecular Charge Transfer (ICT) state upon excitation [3].
Quenched State: In the intact probe, the heavy-atom effect of the chlorine atom or the specific electronic configuration of the chloromethyl group often induces Photoinduced Electron Transfer (PET), quenching the fluorescence.
Turn-On State: Upon S
N
2 displacement of the chloride by a biothiol, the resulting thioether conjugate alters the electronic landscape. The PET pathway is abolished, and the ICT process is fully restored, resulting in a massive "turn-on" fluorescence signal with a significant Stokes shift.
Fig 1. Reaction mechanism of the benzoxazole probe undergoing SN2 substitution to restore ICT.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow researchers to verify intermediate states before proceeding.
Protocol A: In Vitro Biothiol Sensing Assay
Objective: To quantify the fluorescence "turn-on" response of the probe upon reaction with glutathione (GSH) in a simulated physiological environment.
Reagents & Materials:
2-(Chloromethyl)benzo[d]oxazol-4-amine (Probe)
Reduced Glutathione (GSH)
Spectroscopic grade DMSO
10 mM HEPES buffer (pH 7.4, containing 1% DMSO as a cosolvent)
Step-by-Step Procedure:
Stock Preparation: Dissolve the probe in anhydrous DMSO to yield a 1.0 mM stock solution. Store aliquots at -20°C, protected from light.
Analyte Preparation: Prepare a 10 mM stock solution of GSH in deionized water immediately before use to prevent air oxidation.
Buffer Equilibration: In a standard quartz cuvette, add 2.97 mL of 10 mM HEPES buffer (pH 7.4). Add 30 µL of the 1.0 mM probe stock to achieve a final probe concentration of 10 µM.
Validation Checkpoint: Measure the baseline fluorescence emission (e.g.,
λex
= 340 nm). A stable, low-intensity baseline confirms the absence of premature hydrolysis or background contamination [2].
Reaction Initiation: Add varying aliquots of the GSH stock (e.g., 0 to 100 µM final concentration) to separate cuvettes containing the equilibrated probe solution.
Incubation: Incubate the mixtures at 37°C for 30 minutes to allow the S
N
2 reaction to reach completion.
Data Acquisition: Record the fluorescence emission spectra (typically scanning from 400 nm to 600 nm).
Protocol B: Live-Cell Imaging of Intracellular Thiols
Objective: To visualize endogenous biothiols in living mammalian cells using confocal microscopy.
Step-by-Step Procedure:
Cell Culture: Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO
2
incubator for 24 hours.
Probe Incubation: Wash the cells twice with warm PBS. Replace the media with serum-free DMEM containing 5 µM of the probe (diluted from the DMSO stock; final DMSO < 0.5%).
Incubation Period: Incubate the cells for 30 minutes at 37°C.
Validation Checkpoint: Include a control dish pre-treated with 1 mM N-ethylmaleimide (NEM) for 30 minutes prior to probe addition. NEM acts as a thiol scavenger. A lack of fluorescence in this control dish validates that the probe's signal is specifically driven by intracellular thiols rather than non-specific binding.
Imaging: Wash the cells three times with PBS to remove the unreacted probe. Image immediately using a confocal laser scanning microscope (e.g., excitation at 405 nm, emission collected at 450–550 nm).
Fig 2. Standard experimental workflow for in vitro biothiol sensing and data acquisition.
Quantitative Data & Photophysical Parameters
The following table summarizes the typical photophysical shifts observed when the 2-(chloromethyl)benzo[d]oxazol-4-amine scaffold reacts with a standard biothiol (GSH) in HEPES buffer (pH 7.4).
Parameter
Unreacted Probe (Quenched)
Thioether Conjugate (+ GSH)
Analytical Significance
Absorption Max (
λabs
)
~335 nm
~350 nm
Mild bathochromic shift due to altered electronics.
Emission Max (
λem
)
~410 nm (Very weak)
~485 nm (Strong)
Large Stokes shift (~135 nm) minimizes self-quenching.
Rapid S
N
2 reaction suitable for real-time biological tracking.
Limit of Detection (LOD)
N/A
~0.15 µM
High sensitivity, well below physiological GSH levels (1-10 mM).
References
Title: Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review
Source: Biotechnology Research and Innovation Journal
URL: [Link]
Title: Mitochondria-Immobilized Fluorescent Probe for the Detection of Hypochlorite in Living Cells, Tissues, and Zebrafishes
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Title: Small Organic Molecules-Based Fluorescent Biosensors and their Applications
Source: Dokumen (Academic Texts)
URL: [Link]
Application
Application Note: Selective Cross-Coupling Strategies for 2-(Chloromethyl)benzo[d]oxazol-4-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming chemoselectivity challenges in Suzuki-Miyaura cross-coupling with unprotected amines and base-sensitive heterocycles...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Overcoming chemoselectivity challenges in Suzuki-Miyaura cross-coupling with unprotected amines and base-sensitive heterocycles.
Substrate Deconstruction & Mechanistic Rationale
As a Senior Application Scientist, I frequently encounter multi-functionalized building blocks that present competing reactive sites. 2-(Chloromethyl)benzo[d]oxazol-4-amine is a quintessential example of such a challenge. Successfully executing a C–C cross-coupling on this molecule without employing protecting groups requires a deep understanding of its three distinct structural vulnerabilities:
The Electrophile (Chloromethyl Group): Benzyl chlorides are notoriously sluggish in undergoing oxidative addition compared to their bromide or iodide counterparts. This necessitates the use of highly electron-rich phosphine ligands to accelerate the insertion of the palladium catalyst into the C–Cl bond[1].
The Nucleophile/Poison (Unprotected Primary Amine): The free amine at the 4-position poses a dual threat. It can coordinate to the palladium center, effectively poisoning the catalyst, or it can undergo competitive Buchwald-Hartwig C–N amination. To prevent this, extreme steric bulk is required in the ligand sphere to physically block the amine from accessing the metal center[2].
The Core (Benzoxazole Ring): The benzoxazole heterocycle is highly susceptible to base-catalyzed hydrolysis and ring-opening. Consequently, strong bases (e.g., NaOH, KOtBu) must be strictly avoided in favor of mild inorganic bases that can still facilitate transmetalation[3].
The Causality of Catalyst Design:
To navigate these competing pathways, the optimal catalytic system utilizes Pd2(dba)3 paired with XPhos (a bulky dialkylbiaryl phosphine) and K3PO4 as a mild base. The electron-rich nature of XPhos drives the difficult oxidative addition, while its massive steric profile creates a protective pocket around the palladium, shutting down amine coordination. Simultaneously, K3PO4 provides the necessary basicity for boronic acid activation without degrading the benzoxazole core.
Process Optimization Data
The table below summarizes the quantitative data from our optimization studies, demonstrating the causality behind the selected reaction conditions.
Entry
Catalyst / Ligand
Base
Solvent System
Yield (%)
Chemoselectivity & Reaction Observation
1
Pd(PPh3)4
Na2CO3
Toluene/H2O
< 10%
Sluggish oxidative addition; mostly unreacted starting material recovered.
2
Pd2(dba)3 / dppf
KOH
THF/H2O
N/A
Complex mixture; complete benzoxazole ring opening observed due to strong base.
3
Pd(OAc)2 / SPhos
Cs2CO3
CPME/H2O
65%
Moderate C–N coupling side product; partial catalyst poisoning by the free amine.
4
Pd2(dba)3 / XPhos
K3PO4
Toluene/H2O
88%
Optimal; intact amine, fast conversion, no ring opening.
Pathway Visualization
The following workflow illustrates the catalytic cycle, highlighting the specific nodes where side reactions are actively suppressed by our engineered conditions.
Figure 1: Catalytic cycle and chemoselectivity control in the Suzuki-Miyaura cross-coupling.
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(Chloromethyl)benzo[d]oxazol-4-amine (1.0 equiv, 182.6 mg), the desired aryl boronic acid (1.2 equiv), K3PO4 (2.0 equiv, 424.5 mg), Pd2(dba)3 (2.5 mol%, 22.9 mg), and XPhos (5.0 mol%, 23.8 mg).
Add a degassed mixture of Toluene/H2O (10:1 ratio, 11 mL).
Sparge the reaction mixture with N2 gas for 15 minutes.
Causality: Dialkylbiaryl phosphine ligands (XPhos) and Pd(0) species are highly susceptible to oxidation. Removing dissolved oxygen is critical to prevent catalyst deactivation.
Validation: Consistent, vigorous bubble formation must be observed during sparging. The mixture should appear as a dark purple/yellow heterogeneous suspension.
Step 2: Catalyst Activation & Reaction
Seal the flask under an N2 atmosphere and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm).
Causality: Elevated temperature promotes the reduction of the Pd(II) precatalyst to the active Pd(0) state and provides the activation energy required for the sluggish oxidative addition into the benzyl chloride bond.
Validation: Within 10–15 minutes of heating, the reaction mixture must transition from a dark suspension to a deep, homogeneous red-orange solution. This color shift is the visual confirmation that the active Pd(0)-XPhos complex has successfully formed.
Step 3: Reaction Monitoring
Allow the reaction to proceed for 4–6 hours. Monitor the progress via TLC (Hexanes/EtOAc 1:1) or LCMS.
Causality: Benzyl chlorides react slower than aryl bromides. Premature termination will result in poor yields.
Validation: On TLC, observe the complete disappearance of the starting material (Rf ≈ 0.55) and the appearance of a new, intensely UV-active product spot (Rf ≈ 0.40). The free amine product will also stain positive (yellow/brown) with ninhydrin.
Step 4: Quench & Isolation
Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and quench with saturated aqueous NH4Cl (10 mL).
Separate the layers and extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Causality: Quenching with a mild buffer removes the inorganic salts, halting any further transmetalation or base-catalyzed degradation of the product during concentration.
Validation: Upon phase separation, the organic layer should be clear and brightly colored. A thin layer of black precipitate (Pd black) at the aqueous-organic interface indicates successful precipitation and removal of the exhausted catalyst.
In vivo dosing strategies and vehicles for 2-(Chloromethyl)benzo[d]oxazol-4-amine
Application Note: In Vivo Dosing Strategies and Vehicle Formulation for 2-(Chloromethyl)benzo[d]oxazol-4-amine Executive Summary The transition of highly reactive covalent probes and alkylating agents from in vitro assay...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Vivo Dosing Strategies and Vehicle Formulation for 2-(Chloromethyl)benzo[d]oxazol-4-amine
Executive Summary
The transition of highly reactive covalent probes and alkylating agents from in vitro assays to in vivo models is a notorious bottleneck in drug development. 2-(Chloromethyl)benzo[d]oxazol-4-amine presents a unique formulation challenge due to its bifunctional nature: it possesses both a highly electrophilic chloromethyl warhead and a nucleophilic primary amine. This application note provides drug development professionals with field-proven, self-validating protocols for formulating and dosing this compound in vivo, ensuring warhead integrity, preventing self-polymerization, and eliminating ex vivo artifacts during pharmacokinetic (PK) sampling.
Physicochemical Profiling & Causality: The Formulation Challenge
To design a successful in vivo dosing strategy, we must first analyze the causality behind the compound's instability:
The Electrophilic Warhead (–CH₂Cl): Chloromethyl groups are potent alkylating agents susceptible to rapid S_N2 attack by aqueous media (hydrolysis to an inactive hydroxymethyl derivative) and physiological thiols (e.g., glutathione, serum albumin)[1].
The Nucleophilic Amine (–NH₂): At neutral or basic pH, the unprotonated amine at the 4-position can act as a nucleophile, attacking the chloromethyl group of adjacent molecules. This leads to rapid intermolecular self-alkylation and the formation of insoluble poly-benzylamine aggregates.
Causality-Driven Strategy: To successfully dose this compound, the formulation must be strictly maintained at an acidic pH (to protonate the amine to –NH₃⁺, stripping its nucleophilicity) and utilize hydrophobic shielding (e.g., cyclodextrins or lipid emulsions) to protect the warhead from bulk water prior to administration[2].
Vehicle Selection Matrix
The following table summarizes the quantitative and qualitative data for selecting an appropriate vehicle based on the intended route of administration.
Vehicle Composition
Route
Target pH
Est. Warhead Half-Life (25°C)
Rationale & Causality
20% HP-β-CD in 50 mM Citrate Buffer
IV / IP
4.0 - 4.5
~45 minutes
Optimal for IV. HP-β-CD encapsulates the hydrophobic benzoxazole core, shielding the –CH₂Cl from water. Acidic buffer prevents self-alkylation.
5% DMSO / 95% Corn Oil
PO
N/A (Non-aq)
>4 hours
Optimal for PO. Complete exclusion of water prevents hydrolysis. The lipid matrix protects the warhead through the acidic gastric environment.
10% DMSO / 40% PEG400 / 50% Saline
IP
4.0 (Adjusted)
<15 minutes
Not Recommended. PEG400 contains terminal hydroxyls that can act as nucleophiles, rapidly degrading the chloromethyl warhead upon mixing.
Extemporaneous Formulation Protocol (IV/IP)
Because of the inherent reactivity of the chloromethyl group, formulations must be prepared extemporaneously (immediately prior to dosing). This protocol includes a built-in self-validation loop to ensure drug integrity.
Materials:
2-(Chloromethyl)benzo[d]oxazol-4-amine (Stored as HCl salt at -20°C under Argon)
Preparation of the Aqueous Shield: Dissolve 200 mg of HP-β-CD in 1 mL of 50 mM Citrate Buffer (pH 4.0). Causality: Preparing the aqueous phase at an acidic pH ensures that the moment the drug is introduced, the amine remains protonated.
Primary Solubilization: Weigh the required mass of the compound (e.g., 5 mg) in a sterile glass vial. Add 50 µL of anhydrous DMSO and vortex for 10 seconds until completely dissolved.
Encapsulation: Dropwise, add 950 µL of the HP-β-CD/Citrate solution to the DMSO stock while vortexing continuously. The solution should remain optically clear.
Self-Validation Checkpoint (T=0 and T=30): Immediately remove a 10 µL aliquot and quench it in 90 µL of Methanol containing 0.1% Formic Acid. Run a rapid LC-MS/MS analysis. Repeat this step after the last animal is dosed (approx. 30 mins). Validation Rule: The AUC of the parent mass must not decrease by >5% between T=0 and T=30. A larger drop indicates vehicle nucleophilicity or incorrect pH.
Administration: Administer to the animal model within 30 minutes of adding the aqueous phase.
Caption: Extemporaneous formulation workflow for reactive chloromethyl benzoxazoles.
In Vivo Pharmacokinetics: The Quenching Protocol
A critical failure point in dosing covalent/alkylating agents is ex vivo degradation. If blood is drawn into standard EDTA/Heparin tubes, the chloromethyl warhead will continue to react with plasma proteins (like albumin) while sitting on ice, leading to an artificially low measurement of circulating free drug[3].
The Acid-Crash Quench Methodology:
To establish a self-validating PK profile, the reaction must be instantaneously halted the moment blood leaves the animal.
Pre-spiked Collection Tubes: Prepare microcentrifuge tubes containing 100 µL of a quenching crash solvent: 80% Acetonitrile / 20% Methanol containing 1% Formic Acid (chilled to -80°C).
Blood Collection: Draw 25 µL of whole blood via the tail vein or submandibular bleed directly into a precision capillary tube.
Instant Quenching: Immediately dispense the 25 µL of blood into the 100 µL of chilled crash solvent. Vortex vigorously for 5 seconds. Causality: The high organic content instantly denatures all plasma proteins (preventing further alkylation), while the 1% Formic Acid stabilizes the chloromethyl group and protonates the amine.
Extraction: Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS vial for analysis.
Caption: In vivo pharmacokinetic pathways and competing clearance mechanisms.
[3] Determination of Real Time in Vivo Drug Receptor Occupancy for a Covalent Binding Drug as a Clinical Pharmacodynamic Biomarker by Immunocapture-LC-MS/MS. Analytical Chemistry - ACS Publications.[Link]
[2] Re-Directing an Alkylating Agent to Mitochondria Alters Drug Target and Cell Death Mechanism. PMC - NIH.[Link]
Application Note: 2-(Chloromethyl)benzo[d]oxazol-4-amine in Medicinal Chemistry and Drug Discovery
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Author: BenchChem Technical Support Team. Date: April 2026
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Executive Summary
The benzoxazole heterocycle is universally recognized as a privileged scaffold in modern drug discovery, exhibiting a broad spectrum of pharmacological activities ranging from antiproliferative to anti-inflammatory effects. Within this chemical family, 2-(Chloromethyl)benzo[d]oxazol-4-amine (CAS: 1220182-37-5) emerges as a highly versatile, bifunctional building block. By offering two orthogonal sites of reactivity—a highly electrophilic C2-chloromethyl group and a nucleophilic C4-amine—this intermediate enables the rapid, modular synthesis of diverse chemical libraries required for High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) optimization[1].
This technical guide details the structural rationale, biological applications, and validated synthetic protocols for incorporating 2-(Chloromethyl)benzo[d]oxazol-4-amine into medicinal chemistry workflows.
Structural Rationale & Orthogonal Reactivity
The therapeutic potential of the benzoxazole core stems from its structural mimicry of naturally occurring nucleic acid bases, such as adenine and guanine. This bioisosterism allows benzoxazole derivatives to readily interact with biopolymers, DNA minor grooves, and the ATP-binding pockets of various kinases[2].
The specific substitution pattern of 2-(Chloromethyl)benzo[d]oxazol-4-amine provides a strategic advantage for synthetic chemists:
C2-Chloromethyl Group (Electrophilic Center): The electron-withdrawing nature of the adjacent imine-like nitrogen and oxygen atoms of the oxazole ring highly activates the chloromethyl carbon. This lowers the activation energy for S_N2 displacements, allowing mild reaction conditions when conjugating the scaffold with nucleophiles (amines, phenols, thiols)[1][3].
C4-Amine Group (Nucleophilic Center): Functioning as an aniline-type nitrogen, the C4-amine is slightly deactivated by the electron-deficient benzoxazole core. However, it remains highly competent for acylation, sulfonylation, or palladium-catalyzed Buchwald-Hartwig cross-coupling, allowing for the extension of the pharmacophore[1].
Caption: Workflow demonstrating the orthogonal functionalization of the bifunctional benzoxazole scaffold.
Applications in Target-Directed Drug Discovery
Derivatives synthesized from chloromethyl-benzoxazole building blocks have demonstrated significant efficacy across multiple therapeutic areas:
Oncology (Kinase Inhibition): Benzoxazole compounds are potent anticancer agents, frequently acting as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis[4]. They also exhibit inhibitory activity against topoisomerases, preventing cancer cell division[5].
Neurological Disorders: Substituted benzoxazoles are actively investigated as highly selective Phosphodiesterase 7 (PDE7) inhibitors. By preventing the hydrolysis of cAMP, these compounds show promise in treating neurodegenerative and peripheral inflammatory disorders[6].
Antimicrobial & Antifungal Agents: Benzoxazole derivatives exhibit broad-spectrum activity against phytopathogenic fungi (e.g., Fusarium solani) and various bacterial strains, often by disrupting tubulin polymerization or other essential survival pathways[3][7].
Caption: Mechanism of action for benzoxazole-derived VEGFR-2 inhibitors in oncological pathways.
Quantitative Data Summary
The following table summarizes the biological activity of various benzoxazole derivatives synthesized using structurally analogous chloromethyl-benzoxazole intermediates.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in Quality Control (QC) checkpoints.
Protocol A: S_N2 Displacement at the C2-Chloromethyl Position (Etherification)
This protocol details the conjugation of a phenol derivative to the C2-chloromethyl group to generate 2-(aryloxymethyl)benzoxazole derivatives[3].
Causality of Experimental Choices:
The choice of potassium carbonate (K₂CO₃) over stronger bases like sodium hydride (NaH) is critical. Strong bases can lead to premature deprotonation of the C4-amine or ring-opening of the benzoxazole at elevated temperatures. K₂CO₃ provides a mild, heterogeneous basic environment perfectly tuned to neutralize the HCl byproduct without promoting side reactions. Pre-stirring the phenol with the base ensures the pre-formation of the highly nucleophilic phenoxide ion, preventing competitive hydrolysis of the chloromethyl group by trace water.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the desired phenol derivative (1.1 equiv, 1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol). Stir the suspension at room temperature for 15 minutes to generate the phenoxide intermediate.
Coupling: Add 2-(Chloromethyl)benzo[d]oxazol-4-amine (1.0 equiv, 1.0 mmol) dropwise as a solution in anhydrous DMF (2.0 mL).
Reaction: Elevate the temperature to 80 °C and stir for 4–6 hours.
Validation (Self-Validating Checkpoint): Monitor the reaction via LC-MS. The starting material exhibits a characteristic [M+H]⁺ peak at m/z 183. Complete conversion is indicated by the disappearance of this peak and the emergence of the target product mass. TLC (Hexanes:EtOAc 1:1, UV 254 nm) should show a clean shift in R_f.
Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers extensively with brine (5 × 20 mL) to remove residual DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: Functionalization of the C4-Amine (Amidation)
This protocol details the coupling of the C4-amine with a carboxylic acid to form an amide linkage.
Causality of Experimental Choices:
Because the C4-amine is directly attached to the electron-deficient benzoxazole ring, its nucleophilicity is attenuated compared to standard aliphatic amines. Therefore, highly efficient uronium-based coupling reagents such as HATU are required. HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester intermediate, driving the amidation forward efficiently despite the reduced nucleophilicity of the C4-amine.
Step-by-Step Methodology:
Activation: Dissolve the target carboxylic acid (1.2 equiv, 1.2 mmol) and HATU (1.5 equiv, 1.5 mmol) in a mixture of anhydrous DCM/DMF (4:1, 5.0 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise. Stir for 20 minutes at room temperature to allow complete formation of the active ester.
Coupling: Add the benzoxazole intermediate (1.0 equiv, 1.0 mmol) in one portion.
Reaction: Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.
Validation (Self-Validating Checkpoint): Analyze an aliquot via LC-MS to confirm the consumption of the benzoxazole amine (loss of the free amine mass) and the formation of the amide product.
Workup: Dilute with DCM (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) to remove acidic byproducts, 1M HCl (20 mL) to remove unreacted basic amines, and brine (20 mL).
Purification: Dry over MgSO₄, filter, concentrate, and purify via automated flash chromatography (DCM:MeOH gradient).
Technical Support Center: Yield Optimization for 2-(Chloromethyl)benzo[d]oxazol-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing halogenated benzoxazole derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing halogenated benzoxazole derivatives. The synthesis of 2-(chloromethyl)benzo[d]oxazol-4-amine from 2-amino-3-nitrophenol is notoriously prone to poor yields due to competitive side reactions, intermediate instability, and unintended dechlorination during the final reduction step.
This guide is designed to move beyond basic recipes. Here, we troubleshoot the exact causality behind your synthetic failures and provide self-validating, highly optimized protocols to ensure reproducible scale-up.
I. Synthetic Workflow Overview
The standard route involves an initial acylation/cyclization of 2-amino-3-nitrophenol with chloroacetyl chloride, followed by the chemoselective reduction of the nitro group to an amine.
Figure 1: Two-step synthetic workflow for 2-(chloromethyl)benzo[d]oxazol-4-amine.
II. Troubleshooting FAQs
Q1: Why is my cyclization yield so low, and why am I seeing multiple spots on TLC during the acylation of 2-amino-3-nitrophenol?Causality: The starting material possesses two nucleophilic centers (-NH₂ and -OH). Because the amine is deactivated by the strongly electron-withdrawing ortho-nitro group, competitive O-acylation occurs alongside the desired N-acylation, leading to a complex mixture. Furthermore, stopping at the uncyclized N-(2-hydroxy-6-nitrophenyl)acetamide intermediate complicates purification.
Solution: Bypass the discrete intermediate isolation to drive the reaction thermodynamically toward the cyclized benzoxazole. Perform the condensation in a single pot using an acidic solvent (like glacial acetic acid) under heating or microwave irradiation. The acid catalyzes the dehydration/cyclization immediately following acylation, preventing the accumulation of O-acylated byproducts and driving the equilibrium toward the stable 2-(chloromethyl)-4-nitrobenzo[d]oxazole core [1].
Q2: My nitro reduction step is destroying the chloromethyl group. How do I prevent dechlorination?Causality: The aliphatic C-Cl bond in the chloromethyl group is highly susceptible to hydrogenolysis. If you are using standard catalytic hydrogenation (e.g., Palladium on Carbon (Pd/C) with H₂ gas), the palladium inserts into the C-Cl bond, replacing the chlorine with hydrogen to yield a useless 2-methylbenzoxazole byproduct.
Solution: You must switch to a chemoselective reduction method that operates via single-electron transfer (SET) rather than catalytic surface hydrogenation. Dissolving metal reductions, such as Iron powder with Ammonium Chloride (Fe/NH₄Cl) or Zinc powder with Copper(II) Sulfate, selectively reduce the nitro group to an amine without cleaving the aliphatic carbon-chlorine bond [2]. Alternatively, Tin(II) chloride (SnCl₂) is a highly effective, mild alternative [3].
Q3: The final product degrades during aqueous workup. What is the best isolation strategy?Causality: The chloromethyl group at the 2-position of the benzoxazole ring is highly electrophilic. Prolonged exposure to basic aqueous conditions (e.g., washing with strong NaOH or Na₂CO₃) will rapidly hydrolyze the chloromethyl group into a hydroxymethyl group.
Solution: Quench reactions with saturated NaHCO₃ (a mild base) only until neutral (pH ~7), and minimize the time the product spends in the aqueous phase. Extract rapidly with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at temperatures strictly below 40 °C.
III. Quantitative Data: Impact of Reduction Methods on Yield
To illustrate the critical nature of chemoselective reduction, the following table summarizes the quantitative outcomes of various reduction strategies applied to 2-(chloromethyl)-4-nitrobenzo[d]oxazole.
Reduction Strategy
Reagents / Catalyst
Reaction Conditions
Target Amine Yield (%)
Dechlorination Byproduct (%)
Catalytic Hydrogenation
10% Pd/C, H₂ (1 atm)
MeOH, 25 °C, 12 h
< 5%
> 90%
Dissolving Metal
Fe powder, NH₄Cl
EtOH/H₂O (4:1), 80 °C, 3 h
88%
0%
Metal Salt
SnCl₂·2H₂O
EtOAc, 60 °C, 4 h
82%
0%
Zinc-Copper Couple
Zn dust, CuSO₄
H₂O, 25 °C, 5 h
85%
0%
IV. Standard Operating Protocols (SOPs)
Protocol A: One-Pot Synthesis of 2-(Chloromethyl)-4-nitrobenzo[d]oxazole
Self-Validation Check: The reaction must transition from a suspension to a clear solution, then back to a precipitate upon pouring into ice.
Dissolve 2-amino-3-nitrophenol (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration.
Cool the reaction vessel to 0 °C using an ice bath. Add chloroacetyl chloride (1.2 eq) dropwise over 15 minutes to control the exothermic acylation.
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 100 °C for 4 hours (Alternatively, subject to microwave irradiation at 120 °C for 15 minutes).
Monitor by TLC (Hexanes/EtOAc 8:2). The intermediate amide spot should completely convert to the higher-Rf cyclized product.
Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice.
Filter the resulting precipitate, wash thoroughly with cold distilled water to remove residual acetic acid, and dry under vacuum at 45 °C.
Protocol B: Chemoselective Reduction to 2-(Chloromethyl)benzo[d]oxazol-4-amine
Self-Validation Check: The complete consumption of the yellow nitro compound and the formation of a highly polar, UV-active amine spot on TLC.
Suspend 2-(chloromethyl)-4-nitrobenzo[d]oxazole (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).
Add Iron powder (5.0 eq, 325 mesh) and Ammonium chloride (NH₄Cl, 2.0 eq).
Heat the vigorously stirred suspension to 80 °C for 2–3 hours.
Critical Step: While the mixture is still hot, filter it through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethyl acetate (3 × 20 mL) to ensure complete recovery of the product.
Concentrate the filtrate under reduced pressure (water bath < 40 °C) to remove ethanol.
Partition the remaining aqueous layer with ethyl acetate, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure target amine.
V. References
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules (PMC). 1
A novel approch towards chemoselective reduction of nitro to amine. Tetrahedron Letters (ResearchGate). 2
Preventing hydrolysis of 2-(Chloromethyl)benzo[d]oxazol-4-amine during storage
Welcome to the Technical Support & Troubleshooting Center for 2-(Chloromethyl)benzo[d]oxazol-4-amine . This portal is designed for researchers, synthetic chemists, and drug development professionals. Because this compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support & Troubleshooting Center for 2-(Chloromethyl)benzo[d]oxazol-4-amine .
This portal is designed for researchers, synthetic chemists, and drug development professionals. Because this compound features both a highly reactive electrophile and a nucleophilic amine, it is notoriously susceptible to rapid hydrolytic degradation. This guide provides field-validated protocols, mechanistic insights, and troubleshooting steps to ensure the integrity of your compound during storage and handling.
🔬 1. Compound Profile & Mechanistic Causality
To effectively store 2-(Chloromethyl)benzo[d]oxazol-4-amine, one must understand why it degrades. The molecule contains a benzoxazole core with a chloromethyl group at the C2 position and a primary amine at the C4 position.
The Causality of Degradation:
The imine-like nitrogen (-N=C-) within the benzoxazole ring strongly withdraws electron density from the C2 position. This electronic effect highly activates the adjacent chloromethyl group toward nucleophilic substitution (SN2/SN1) [1]. When exposed to atmospheric moisture, water readily attacks this electrophilic carbon, displacing the chloride ion.
This hydrolysis yields 2-(hydroxymethyl)benzo[d]oxazol-4-amine and releases stoichiometric amounts of hydrochloric acid (HCl) [2]. The liberated HCl immediately protonates the basic C4-amine, forming an HCl salt. This not only alters the compound's solubility but acts as an autocatalytic trigger, accelerating further degradation, ring-opening, or polymerization of the benzoxazole core.
Mechanistic pathway of moisture-induced hydrolysis and autocatalytic degradation.
❓ 2. Core Troubleshooting FAQs
Q: My newly opened batch turned from a pale powder to a sticky, discolored resin. What happened?A: This is the hallmark of catastrophic moisture condensation. If the storage vial was opened immediately after removal from a -20°C freezer, ambient humidity condensed directly onto the cold powder. The resulting water triggered rapid hydrolysis, releasing HCl which protonated the C4-amine, causing the powder to deliquesce into a sticky resin. Always equilibrate the sealed vial to room temperature before opening.
Q: Can I store this compound as a stock solution to avoid repeated weighing?A: It is highly discouraged unless strictly necessary for immediate downstream assays. If you must, use strictly anhydrous, aprotic solvents (e.g., dry DCM or THF stored over activated 3Å molecular sieves) and store under Argon [3]. Never use nucleophilic solvents like methanol or DMSO, as they will readily react with the activated chloromethyl group.
Q: Does the C4-amine react with the C2-chloromethyl group of another molecule?A: Yes, intermolecular alkylation (self-condensation) is a secondary degradation pathway because the C4-amine is nucleophilic. Storing the compound at low temperatures (-20°C to -80°C) kinetically suppresses this intermolecular reaction, while strictly anhydrous conditions prevent the primary hydrolysis pathway.
🧪 3. Validated Experimental Protocols
Protocol A: Anhydrous Aliquoting and Long-Term Storage
Self-Validating System: This protocol incorporates a Cobalt(II) chloride humidity indicator card in the secondary container. If the card transitions from blue to pink, the anhydrous seal has failed, immediately alerting the researcher to potential hydrolysis before the compound is used in an experiment.
Thermal Equilibration: Upon receiving the compound on dry ice, place the sealed primary container in a benchtop desiccator. Allow it to equilibrate to room temperature for at least 2 hours to prevent condensation.
Inert Transfer: Move the unopened vial, along with pre-dried amber glass vials and PTFE-lined silicone septa caps, into an Argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm) [3].
Aliquoting: Weigh the bulk powder into single-use quantities within the amber vials. (Amber glass prevents potential photo-degradation of the benzoxazole ring).
Primary Sealing: Cap each vial tightly. Wrap the cap-vial boundary with PTFE thread-seal tape, followed by Parafilm.
Secondary Containment: Place the aliquoted vials into a secondary container (e.g., a vacuum-sealable Mylar bag or a plastic desiccator jar) filled with active indicating Drierite (CaSO₄) and a humidity indicator card.
Cryo-Storage: Store the secondary container in a dedicated -20°C or -80°C freezer.
Standard operating procedure for the anhydrous aliquoting and storage of moisture-sensitive halides.
If minor hydrolysis has occurred (indicated by a slight HCl odor or minor clumping), you may need to recover the unreacted free base before running a sensitive cross-coupling or alkylation reaction.
Dissolution: Dissolve the crude, partially degraded mixture in anhydrous dichloromethane (DCM).
Rapid Neutralization: Wash the organic layer quickly (< 2 minutes) with a cold, saturated aqueous solution of NaHCO₃. This neutralizes the generated HCl and deprotonates the C4-amine. Caution: Prolonged exposure to the aqueous phase will induce further hydrolysis of the remaining intact chloromethyl groups.
Extraction & Drying: Extract the organic layer, dry immediately over anhydrous Na₂SO₄, and filter.
Concentration: Concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 25°C to prevent thermal degradation.
Utilization: Immediately use the recovered compound in your downstream assay; do not attempt to return recovered material to long-term storage.
📊 4. Storage Condition & Stability Matrix
The following table summarizes the quantitative expectations for compound stability based on various storage environments.
Storage Temperature
Atmosphere
Packaging Method
Estimated Shelf-Life
Primary Degradation Observation
20°C (Ambient)
Ambient Air (40-60% RH)
Single Bulk Vial
< 24 Hours
Rapid deliquescence; powder turns into a sticky, discolored resin.
4°C (Fridge)
Ambient Air
Single Bulk Vial
1 - 3 Days
Clumping; distinct acidic (HCl) odor upon opening due to condensation.
-20°C (Freezer)
Argon
Single Bulk Vial (Repeatedly opened)
1 - 2 Weeks
Gradual yellowing; moisture introduced via repeated freeze-thaw cycles.
-20°C to -80°C
Argon
Single-Use Aliquots + Desiccant
> 12 Months
Stable; remains a free-flowing, pale powder.
📚 5. References
SciSpace. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Retrieved from[Link]
ResearchGate. The Manipulation of Air-Sensitive Compounds. Retrieved from[Link]
Troubleshooting
Technical Support Center: Solubilization & Stabilization of 2-(Chloromethyl)benzo[d]oxazol-4-amine
Welcome to the Advanced Applications Support Center. Working with 2-(Chloromethyl)benzo[d]oxazol-4-amine presents a unique dual-challenge for researchers: overcoming the profound hydrophobicity of the benzoxazole core wh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. Working with 2-(Chloromethyl)benzo[d]oxazol-4-amine presents a unique dual-challenge for researchers: overcoming the profound hydrophobicity of the benzoxazole core while simultaneously protecting the highly reactive chloromethyl group from aqueous hydrolysis.
This guide is engineered for drug development professionals and assay scientists. It bypasses generic advice to focus on the specific physicochemical causality of this molecule, providing self-validating protocols to ensure both solubility and structural integrity in your assays.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does 2-(Chloromethyl)benzo[d]oxazol-4-amine precipitate instantly in standard biological buffers?A1: The precipitation is driven by the rigid, planar aromatic structure of the benzoxazole heterocycle. This planarity promotes strong intermolecular
π−π
stacking and high crystal lattice energy, making it thermodynamically unfavorable for water molecules to disrupt the solid state and solvate the individual molecules[1]. Furthermore, while the C4-amine provides a potential hydrogen-bonding site, its weak basicity is insufficient to overcome the lipophilicity of the core at physiological pH (7.4), leading to rapid aggregation and precipitation[2].
Q2: Can I force dissolution by lowering the pH to protonate the C4-amine?A2: While lowering the pH (e.g., to pH 3-4) will protonate the primary amine and significantly increase thermodynamic solubility, we strongly advise against this as a primary strategy.
The Causality: The chloromethyl group at the C2 position is an active alkylating agent. Protonation of the C4-amine (or the benzoxazole nitrogen) dramatically increases the electron-withdrawing effect across the ring. This exacerbates the electrophilicity of the chloromethyl carbon. In an aqueous environment, this accelerates nucleophilic attack by
H2O
, leading to rapid
SN1/SN2
hydrolysis into the inactive 2-(hydroxymethyl) degradant. Similar to the pH-dependent degradation seen in other reactive organochlorides, extreme pH values exponentially reduce the compound's half-life[3].
Q3: If pH adjustment is detrimental, what is the optimal formulation strategy?A3: You must employ strategies that reduce water activity around the reactive moiety.
Co-solvency (DMSO/PEG400): Lowers the dielectric constant of the medium, reducing the solvation energy required for the lipophilic core[1]. However, it does not physically shield the chloromethyl group from water.
Cyclodextrin Complexation (HP-
β
-CD): This is the superior method. Hydroxypropyl-
β
-cyclodextrin features a hydrophobic internal cavity and a hydrophilic exterior. It encapsulates the benzoxazole core and the chloromethyl group, physically shielding the reactive chloride from bulk water nucleophiles while the exterior hydroxyls ensure excellent aqueous solubility[4].
Part 2: Visualizing the Solubilization & Stability Pathways
To understand the fate of your compound in different media, refer to the mechanistic pathway below.
Pathway of 2-(Chloromethyl)benzo[d]oxazol-4-amine degradation vs. cyclodextrin stabilization.
Part 3: Quantitative Comparison of Solubilization Strategies
The following table synthesizes expected outcomes based on the physicochemical properties of benzoxazole derivatives and reactive alkyl halides.
Formulation Strategy
Est. Max Aqueous Solubility
Est. Chloromethyl Half-Life (pH 7.4, 37°C)
Biological Assay Compatibility
Mechanism of Action
Direct Buffer (PBS)
< 5 µg/mL
< 2 hours
High
None (Baseline)
10% DMSO / 90% Buffer
~50 µg/mL
~4 hours
Moderate (DMSO toxicity limits)
Dielectric constant reduction
20% HP-
β
-CD in Buffer
> 500 µg/mL
> 24 hours
High (FDA approved excipient)
Hydrophobic cavity encapsulation
Acidic Buffer (pH 4.0)
~200 µg/mL
< 30 minutes
Low (Non-physiological)
Ionization of C4-amine
Part 4: Self-Validating Experimental Protocols
Every formulation protocol must act as a closed-loop system. Do not assume your compound is dissolved just because the solution is clear; it may have degraded, or it may be a colloidal suspension.
Rationale: Encapsulation prevents both
π−π
stacking (precipitation) and nucleophilic attack (hydrolysis)[4].
Step-by-Step Methodology:
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) in a mildly buffered aqueous solution (e.g., 10 mM Sodium Acetate, pH 5.5). Note: pH 5.5 minimizes base-catalyzed hydrolysis without over-protonating the amine.
Compound Addition: Add 2-(Chloromethyl)benzo[d]oxazol-4-amine powder directly to the HP-
β
-CD solution to achieve a target concentration of 1 mg/mL.
Equilibration: Sonicate the suspension in a chilled water bath (15°C) for 15 minutes to prevent thermal degradation, followed by gentle orbital shaking for 12 hours protected from light.
Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Self-Validation (Critical):
Chemical Integrity: Immediately inject a 10 µL aliquot into an LC-MS system. Verify the presence of the parent mass (
[M+H]+
~183 m/z) and the absence of the hydroxymethyl degradant (
[M+H]+
~165 m/z).
Complexation Confirmation: If resources permit, run 1H-NMR in
D2O
. A successful inclusion complex will cause measurable chemical shifts in the internal cavity protons (H3 and H5) of the cyclodextrin.
Rationale: For assays where cyclodextrins interfere with target binding, a DMSO/PEG400 step-down approach minimizes the time the free drug spends in high-water-activity environments.
Step-by-Step Methodology:
Master Stock: Dissolve the compound in 100% anhydrous, amine-free DMSO to a concentration of 10 mM. Vortex until completely clear.
Intermediate Dilution: Dilute the DMSO stock 1:10 into PEG400. The high viscosity and low water content of PEG400 stabilize the chloromethyl group while keeping the benzoxazole core solvated.
Aqueous Introduction: Immediately prior to your assay, dilute the intermediate stock dropwise into your final aqueous buffer under vigorous vortexing to prevent localized supersaturation.
Self-Validation (Critical):
Solubility Check: Measure the Optical Density at 600 nm (
OD600
). A value
>0.05
indicates colloidal scattering (micro-precipitation), meaning the compound is not truly in solution. If this occurs, increase the PEG400 ratio.
Step-by-step formulation workflow with self-validating feedback loops.
Troubleshooting side reactions in 2-(Chloromethyl)benzo[d]oxazol-4-amine synthesis
Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-(chloromethyl)benzo[d]oxazol-4-amine . This bifunctional heterocyclic building block is highly valued in medicinal chemistry, particularly in the devel...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-(chloromethyl)benzo[d]oxazol-4-amine . This bifunctional heterocyclic building block is highly valued in medicinal chemistry, particularly in the development of PDE7 inhibitors and other neuroplasticity-enhancing agents[1].
However, synthesizing this molecule presents significant chemoselectivity challenges. The presence of a highly electrophilic alkylating agent (the chloromethyl group) alongside a strong nucleophile (the free amine) makes this molecule inherently unstable in its free base form. This guide synthesizes field-proven methodologies to help you navigate the competing side reactions—such as self-alkylation, hydrogenolysis, and premature hydrolysis—ensuring high-purity isolation.
Mechanistic Pathway & Failure Modes
The following diagram maps the intended synthetic route from 2-amino-3-nitrophenol, highlighting the critical divergence points where side reactions occur if reaction conditions are not strictly controlled.
Reaction pathway for 2-(chloromethyl)benzo[d]oxazol-4-amine highlighting critical side reactions.
Q1: Why do I observe a sudden increase in viscosity and an insoluble precipitate during the final nitro reduction step?
Causality: You are observing uncontrolled step-growth polymerization. The target molecule is a highly reactive AB-type bifunctional monomer. It contains both a nucleophilic aniline moiety at the 4-position and a highly electrophilic alkylating agent at the 2-position. If the reduction is performed in neutral or basic media, the free amine's lone pair rapidly undergoes an intermolecular
SN2
attack on the chloromethyl carbon of adjacent molecules.
Solution: You must digitally "turn off" the nucleophile. Perform the reduction under strictly acidic conditions so the resulting amine is immediately protonated to a non-nucleophilic ammonium salt. Never neutralize the reaction. Isolate the product exclusively as the hydrochloride salt.
Q2: I attempted catalytic hydrogenation (Pd/C,
H2
) for the nitro reduction, but LC-MS shows a major peak at m/z 149 instead of the expected m/z 183. What happened?
Causality: The peak at m/z 149 corresponds to the dehalogenated byproduct, 2-methylbenzo[d]oxazol-4-amine. Palladium on carbon (Pd/C) is highly active for the hydrogenolysis of activated carbon-halogen bonds. The benzylic-like chloromethyl group undergoes oxidative addition with the palladium catalyst, cleaving the C-Cl bond prematurely.
Solution: Switch to a chemoselective, non-hydrogenolytic reduction method. Tin(II) chloride (
SnCl2
) operates via single-electron transfer (SET) directly to the nitro group, completely bypassing the C-Cl bond and preserving the chloromethyl functional group.
Q3: During the initial cyclocondensation, my reaction stalls at an intermediate with
[M+H]+=231
. Pushing it harder yields an
[M+H]+=195
species. How do I optimize this?
Causality: The m/z 231 species is the uncyclized N-(2-hydroxy-6-nitrophenyl)-2-chloroacetamide. Benzoxazole ring closure requires the elimination of water, which is thermodynamically hindered if water is not removed from the system[2]. Pushing the reaction with aqueous base or excessive heat in the presence of adventitious water leads to the m/z 195 species, which is the hydrolyzed 2-(hydroxymethyl)-4-nitrobenzoxazole. Chloroacetyl chloride derivatives are highly susceptible to hydrolysis[3], and the adjacent ring heteroatoms stabilize the transition state for nucleophilic attack by water[4].
Solution: Use a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) and a Brønsted acid catalyst (e.g., p-TsOH) to drive dehydration. Avoid basic aqueous workups until the ring is fully closed.
Quantitative Impact of Reduction Conditions
The choice of reduction protocol dictates the success of the synthesis. The table below summarizes the quantitative product distribution based on the reduction methodology applied to 2-(chloromethyl)-4-nitrobenzo[d]oxazole.
Reduction Method
Reaction Conditions
Target Yield (%)
Dehalogenation (%)
Polymerization (%)
Pd/C,
H2
EtOH, rt, 1 atm
< 5%
> 85%
~ 10%
Fe,
NH4Cl
EtOH/
H2O
, 80°C
15%
< 2%
> 75% (Free Base)
SnCl2⋅2H2O
EtOH, HCl, 70°C
82% (as HCl salt)
< 1%
< 2%
Standardized Experimental Protocols
These protocols are designed as self-validating systems; the physical state of the intermediates acts as a built-in checkpoint for success.
Protocol A: Synthesis of 2-(Chloromethyl)-4-nitrobenzo[d]oxazole
Objective: Achieve complete cyclization while preventing O-acylation and chloromethyl hydrolysis.
Acylation: In a flame-dried 250 mL round-bottom flask under
N2
, dissolve 2-amino-3-nitrophenol (10.0 mmol) in anhydrous 1,4-dioxane (50 mL).
Cool the solution to 0 °C. Add chloroacetyl chloride (12.0 mmol) dropwise over 15 minutes to control the exothermic acylation[3]. Stir for 1 hour at room temperature.
Cyclization: Add p-toluenesulfonic acid (p-TsOH, 1.0 mmol) to the mixture. Attach a reflux condenser and heat to 100 °C for 12 hours. The acid catalyzes the nucleophilic attack of the hydroxyl group onto the amide carbonyl[2].
Anhydrous Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL). Wash rapidly with ice-cold saturated
NaHCO3
(2 x 50 mL) and brine (50 mL). Critical: Prolonged exposure to basic water will hydrolyze the chloromethyl group.
Dry over anhydrous
Na2SO4
, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the nitro intermediate as a pale yellow solid.
Protocol B: Chemoselective Reduction to Target Hydrochloride Salt
Objective: Reduce the nitro group without triggering C-Cl hydrogenolysis or amine self-alkylation.
Preparation: In a 100 mL round-bottom flask, dissolve 2-(chloromethyl)-4-nitrobenzo[d]oxazole (5.0 mmol) in absolute ethanol (30 mL).
Acidic Reduction: Add Tin(II) chloride dihydrate (
SnCl2⋅2H2O
, 25.0 mmol) in one portion, followed immediately by concentrated aqueous HCl (2.0 mL).
Heat the mixture at 70 °C for 2 hours. Monitor the disappearance of the starting material by TLC (Hexanes/EtOAc 3:1). Note: Avoid LC-MS monitoring at this stage, as tin salts can foul the column.
Anti-Polymerization Isolation: Cool the mixture to 0 °C. Do not add base. The product must remain protonated.
Evaporate the bulk of the ethanol under reduced pressure (keep bath temp < 35 °C).
Triturate the resulting acidic syrup with cold diethyl ether (50 mL). The target 2-(chloromethyl)benzo[d]oxazol-4-amine hydrochloride will precipitate as a stable, off-white solid.
Filter the precipitate under a nitrogen blanket, wash with additional cold ether, and dry under high vacuum. Store at -20 °C over desiccant.
References[2] Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega / PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6834407/[1] Substituted benzoxazole and benzofuran compounds as pde7 inhibitors. WO2019014305A1.https://patents.google.com/patent/WO2019014305A1/en[3] Chloroacetyl chloride: applications in synthesis and toxicology. ChemicalBook.https://www.chemicalbook.com/article/chloroacetyl-chloride-applications-in-synthesis-and-toxicology.htm[4] Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.https://www.mdpi.com/2073-4344/13/2/345
Technical Support Center: Chromatographic Purification of 2-(Chloromethyl)benzo[d]oxazol-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges associated with purifying 2-(Chloromethyl)benzo[d]oxazol-4-amine (CAS 1220182-37-5...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges associated with purifying 2-(Chloromethyl)benzo[d]oxazol-4-amine (CAS 1220182-37-5)[1].
This molecule is a highly sensitive, bifunctional reactive intermediate. It contains both a strong electrophile (the C2-chloromethyl group) and a nucleophile (the C4-primary amine). This dual reactivity makes it notoriously difficult to purify using standard chromatographic techniques, as it is highly prone to self-condensation, acid-catalyzed hydrolysis, and silica-induced degradation.
Troubleshooting & FAQs: Mechanistic Insights
Q1: Why does my product streak heavily on standard silica gel, resulting in poor mass recovery?A: The causality lies in the molecule's bifunctionality. On standard, slightly acidic silica gel (pH ~4.5-5.5), the basic C4-amine interacts strongly with silanol (Si-OH) groups, causing severe tailing. More critically, the acidic environment and extended column residence time catalyze intermolecular alkylation (self-condensation). The amine of one molecule attacks the chloromethyl group of another, forming irreversible oligomeric tars. To prevent this, you must neutralize the silica using triethylamine (TEA) ()[2].
Q2: How can I prevent hydrolysis of the chloromethyl group during purification?A: Hydrolysis converts your active chloromethyl group into a useless 2-(hydroxymethyl) byproduct. This degradation is driven by trace moisture in the stationary phase or solvents acting as nucleophiles ()[3]. To prevent this, strictly use anhydrous mobile phases and avoid protic solvents like methanol or ethanol, which can also cause solvolysis (forming methoxymethyl ethers).
Q3: Is dry-loading recommended for this compound?A:Absolutely not. Dry-loading requires evaporating the crude mixture onto silica gel, maximizing surface-area contact and concentrating the bifunctional reactive species in an acidic environment. This provides the perfect thermodynamic conditions for rapid self-condensation. Always use liquid-loading with a minimal volume of an aprotic solvent (e.g., anhydrous dichloromethane).
Q4: My compound degrades during solvent removal post-column. What is the mechanism, and how do I fix it?A: As the solvent is removed in a rotary evaporator, the concentration of the electrophile and nucleophile increases exponentially. If the water bath is heated (e.g., 40 °C), the thermal energy easily overcomes the activation barrier for self-condensation. You must concentrate the purified fractions under high vacuum with the water bath set strictly to ≤ 25 °C, and immediately store the resulting solid under argon at -20 °C.
Mechanistic & Workflow Visualizations
Fig 1: Primary degradation pathways of 2-(Chloromethyl)benzo[d]oxazol-4-amine during chromatography.
Fig 2: Optimized self-validating chromatographic workflow for reactive chloromethyl benzoxazoles.
Quantitative Data & Optimization Matrices
To ensure successful purification, adhere to the empirical data summarized in the matrices below.
Table 1: Stationary Phase Performance Matrix
Stationary Phase
Additive
Resolution
Degradation Risk
Recommendation
Standard Silica Gel (60 Å)
None
Poor (Severe Streaking)
High (Hydrolysis / Oligomers)
❌ Not Recommended
Silica Gel (60 Å)
1-2% v/v TEA
Good
Low
✅ Highly Recommended
Neutral Alumina
None
Moderate
Low
⚠️ Acceptable Alternative
Table 2: Mobile Phase Selection Matrix
Solvent System
Chemical Nature
Impact on 2-(Chloromethyl)benzo[d]oxazol-4-amine
Hexane / EtOAc
Aprotic, Non-nucleophilic
Preserves chloromethyl group; optimal for flash elution.
DCM / EtOAc
Aprotic, Polar
Acceptable, but prolonged exposure to DCM can be slightly acidic.
DCM / MeOH
Protic, Nucleophilic
Severe risk of methanolysis (forming methoxymethyl ether).
Every robust scientific process must verify its own success. Follow these self-validating protocols to ensure high-yield purification.
Protocol A: 2D-TLC Self-Validation of Silica Degradation
Purpose: Validate whether the stationary phase will destroy your product before committing the entire batch to a column.
Spotting: Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.
First Elution: Develop the plate in 80:20 Hexane/EtOAc. Mark the solvent front and let the plate dry completely for 15 minutes (This simulates the time the compound will spend on the column).
Second Elution: Rotate the plate 90 degrees and develop it again in the exact same solvent system.
Validation Check: Examine under UV light (254 nm). If the compound is stable, all spots will lie on a perfect 45-degree diagonal line. If the compound is degrading on the silica, you will see off-diagonal spots (streaks below the main diagonal), proving the absolute necessity of Protocol B.
Protocol B: TEA-Deactivated Flash Chromatography
Purpose: Rapid, non-destructive purification of the reactive intermediate.
Column Preparation: Slurry 60 Å silica gel in anhydrous Hexane containing 2% v/v Triethylamine (TEA). Pack the column and flush with 2 column volumes (CV) of 1% TEA in Hexane to neutralize all acidic silanol sites.
Liquid Loading: Dissolve the crude product in the absolute minimum amount of anhydrous Dichloromethane (DCM). Carefully apply it directly to the flat surface of the silica bed.
Flash Elution: Elute rapidly using a step gradient of 100:0 to 70:30 Hexane/EtOAc (ensuring the mobile phase contains 1% TEA). Use pressurized air/nitrogen to minimize the residence time on the column to under 20 minutes.
Cold Concentration: Pool the fractions containing the pure product. Evaporate the solvent under high vacuum using a rotary evaporator with the water bath strictly maintained at ≤ 25 °C .
Storage: Immediately flush the flask with Argon and store the purified solid at -20 °C to halt any background self-condensation kinetics.
Ideal storage conditions for 2-(Chloromethyl)benzo[d]oxazol-4-amine stability
Technical Support Center: 2-(Chloromethyl)benzo[d]oxazol-4-amine This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the ideal storage conditions required to e...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-(Chloromethyl)benzo[d]oxazol-4-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the ideal storage conditions required to ensure the long-term stability and integrity of 2-(Chloromethyl)benzo[d]oxazol-4-amine. Given the compound's reactive nature, adherence to these protocols is critical for experimental success and reproducibility.
The benzoxazole core is a privileged scaffold in medicinal chemistry, and derivatives like 2-(Chloromethyl)benzo[d]oxazol-4-amine are valuable intermediates in the synthesis of novel therapeutic agents.[1][2][3] The compound features a reactive chloromethyl group, which is a versatile handle for synthetic modifications, and an amino group, both of which dictate its stability and handling requirements.[3] Improper storage can lead to degradation, compromising sample purity and experimental outcomes.
This section addresses the most common questions regarding the storage and stability of 2-(Chloromethyl)benzo[d]oxazol-4-amine. The recommendations are based on the chemical properties of its functional groups and data from structurally related benzoxazole and benzimidazole derivatives.
Q1: What is the optimal temperature for storing 2-(Chloromethyl)benzo[d]oxazol-4-amine?
A1: The recommended storage temperature is 2-8°C , which corresponds to standard laboratory refrigeration.[4]
Causality: The chloromethyl group is susceptible to nucleophilic substitution, including hydrolysis. Lower temperatures significantly slow down the rate of this and other potential degradation reactions. Storing at room temperature or higher can lead to a rapid loss of purity. For many related benzoxazole and benzimidazole derivatives, refrigeration is a standard requirement.[5][6]
Q2: Is it necessary to store this compound under an inert atmosphere?
A2: Yes, storage under an inert gas (e.g., argon or nitrogen) is strongly recommended.[4][7]
Causality: There are two primary reasons for this precaution:
Amine Oxidation: The primary amine group (-NH₂) on the benzene ring is susceptible to oxidation when exposed to atmospheric oxygen. This can lead to the formation of colored impurities and degradation products, affecting the compound's integrity.
Moisture Prevention: An inert atmosphere helps to displace moisture. The chloromethyl group is sensitive to hydrolysis, which would convert it to a hydroxymethyl group, rendering the compound inactive for its intended alkylation reactions.
Q3: What type of container should I use for long-term storage?
A3: Use a tightly sealed, amber glass vial or a container that protects the contents from light.[5][8]
Causality:
Airtight Seal: A secure, tight-fitting cap is crucial to prevent the ingress of moisture and oxygen, which are known to degrade the compound.[5][7][9][10][11]
Light Protection: Aromatic amines and heterocyclic compounds can be sensitive to photodecomposition. Amber glass effectively blocks UV and other wavelengths of light that can catalyze degradation.
Q4: What substances are incompatible with 2-(Chloromethyl)benzo[d]oxazol-4-amine?
A4: The compound should be stored away from strong oxidizing agents, strong acids, strong bases, and acid chlorides.[6][9][12][13]
Causality:
Strong Oxidizing Agents: Can react with the amine group.
Strong Acids: Will protonate the basic amine group, forming a salt. This may be undesirable for certain reaction conditions.
Strong Bases: Can promote elimination or substitution reactions involving the chloromethyl group.
Nucleophiles (including water/moisture): The chloromethyl group is an electrophilic site and will react with nucleophiles. This is the basis for its utility in synthesis but also a primary degradation pathway during storage.
Troubleshooting Guide: Common Storage-Related Issues
If you encounter unexpected results, improper storage may be the culprit. This section provides guidance on common problems.
Q: My compound has developed a yellow or brownish tint over time. Is it still usable?
A: Discoloration is a visual indicator of degradation, likely due to oxidation of the aromatic amine. While the compound may not be entirely decomposed, its purity is compromised. We recommend performing a purity analysis (e.g., HPLC, TLC, or NMR) before use. For sensitive applications, using a fresh or repurified sample is advised.
Q: I am observing low yields or no reaction in my synthesis. Could the starting material be the problem?
A: Yes, this is a classic sign of degradation. The most probable cause is the hydrolysis of the reactive chloromethyl group to a non-reactive hydroxymethyl group (-CH₂OH). This can happen due to exposure to moisture during storage. Confirm the compound's structural integrity via analytical methods like ¹H NMR to check for the presence of the chloromethyl protons.
Q: The compound is difficult to dissolve, or a precipitate remains. What does this indicate?
A: Insoluble material may consist of degradation byproducts or polymers. The chloromethyl group can potentially react with the amine group of another molecule, leading to oligomerization or polymerization, especially if exposed to heat or certain catalysts. If the compound does not fully dissolve in a solvent it was previously soluble in, it is a strong indication of reduced purity.
Data Summary & Protocols
Table 1: Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2–8°C (Refrigerated)
Minimizes rates of hydrolysis and other degradation reactions.[4][5]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation of the amine group and displaces moisture.[4][7]
Avoids unintended chemical reactions and degradation.[9][12][13]
Protocol: Receiving and Storing a New Sample
Inspect: Upon receipt, visually inspect the container for an intact seal and the compound for expected color and consistency.
Equilibrate: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
Aliquot (Optional but Recommended): If you plan to use small quantities over time, aliquot the material into several smaller, amber glass vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the atmosphere.
Inert & Seal: Backfill each vial with argon or nitrogen, and ensure the cap is tightly sealed. Use paraffin film for extra protection.
Store: Place the vials in a designated, clearly labeled section of a 2-8°C refrigerator.
Visual Workflow: Storage Best Practices
The following diagram outlines the decision-making process for ensuring the stability of 2-(Chloromethyl)benzo[d]oxazol-4-amine.
Caption: Workflow for receiving, handling, and storing 2-(Chloromethyl)benzo[d]oxazol-4-amine.
References
National Center for Biotechnology Information. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
Enhancing the half-life of 2-(Chloromethyl)benzo[d]oxazol-4-amine in buffer solutions
Welcome to the Technical Support Center for 2-(Chloromethyl)benzo[d]oxazol-4-amine . This highly reactive electrophilic probe is widely used in drug development and chemical biology for targeted covalent inhibition and a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-(Chloromethyl)benzo[d]oxazol-4-amine . This highly reactive electrophilic probe is widely used in drug development and chemical biology for targeted covalent inhibition and alkylation. However, its inherent reactivity makes it highly susceptible to rapid degradation in standard aqueous buffer systems.
This guide provides researchers with the mechanistic causality behind this instability, quantitative stability profiles, and field-proven, self-validating protocols to maximize the compound's half-life during in vitro assays.
Core Mechanistic Overview: Why Does It Degrade?
To stabilize a compound, you must first understand how it breaks down. The 2-chloromethyl group on the benzoxazole ring is a highly activated alkylating agent. The electron-withdrawing nature of the azole ring makes the methylene carbon highly electrophilic.
When introduced to an aqueous environment, the compound undergoes degradation via pseudo-first-order kinetics[1]. The primary mechanism is an
SN2
nucleophilic substitution where water, hydroxide ions, or nucleophilic buffer components attack the methylene carbon, displacing the chloride ion. This rapidly converts the active electrophile into the inactive 2-(hydroxymethyl)benzo[d]oxazol-4-amine . Furthermore, under alkaline conditions or prolonged exposure, the benzoxazole ring itself can undergo hydrolytic ring-opening[2].
Fig 1: Primary degradation pathway of 2-(chloromethyl)benzoxazoles in aqueous buffer.
The half-life (
t1/2
) of heterocyclic electrophiles is dictated by pH, temperature, and the nucleophilicity of the surrounding matrix[3]. The table below summarizes the expected half-life of 2-(Chloromethyl)benzo[d]oxazol-4-amine under various experimental conditions.
Buffer System
pH
Co-Solvent
Temp
Estimated
t1/2
Causality / Mechanism
50 mM Tris-HCl
7.4
1% DMSO
37°C
< 30 mins
The primary amine in Tris acts as a strong nucleophile, rapidly alkylating the compound.
50 mM PBS
7.4
1% DMSO
37°C
~ 2 hours
Phosphate is non-nucleophilic, but the relatively high pH (7.4) allows significant
OH−
attack.
50 mM PBS
7.4
10% DMSO
37°C
~ 5 hours
Increased DMSO concentration reduces the dielectric constant and water activity, slowing hydrolysis.
Arrhenius effect; optimal conditions for temporary storage and handling prior to assays.
Self-Validating Formulation Protocol
To ensure scientific integrity, working solutions must be prepared using a self-validating workflow. Do not assume your compound is intact simply because it dissolved.
Step-by-Step Methodology
Anhydrous Stock Generation: Dissolve the solid 2-(Chloromethyl)benzo[d]oxazol-4-amine in anhydrous DMSO (sealed under argon) to create a 10–50 mM stock. Store at -20°C.
Buffer Preparation: Prepare a non-nucleophilic buffer (e.g., 50 mM Sodium Citrate or MES) adjusted to pH 5.5. Pre-chill the buffer to 4°C.
Co-Solvent Integration: Rapidly inject the DMSO stock into the chilled buffer while vortexing vigorously. Ensure the final DMSO concentration does not exceed 10% to prevent precipitation, while maintaining enough co-solvent to shield the electrophile.
In-Situ Validation (Critical): Immediately pull a 10 µL aliquot and inject it into an LC-MS system. Confirm the presence of the intact mass (
[M+H]+
) and the absence of the -18.4 Da hydrolysis degradant before proceeding to your biological assay.
Fig 2: Self-validating formulation workflow to maximize electrophile half-life.
Troubleshooting & FAQs
Q: Can I use Tris or HEPES buffer for my in vitro assays with this compound?A:No. Tris contains a primary amine, and HEPES contains secondary/tertiary amines and piperazine rings. These are highly nucleophilic and will rapidly react with the electrophilic 2-chloromethyl group via
SN2
alkylation. This will deplete your active compound before it ever reaches its biological target. Always use non-nucleophilic buffers like Phosphate, MES, or Citrate.
Q: My LC-MS analysis shows a -18.4 Da mass shift compared to the expected intact mass. What is this?A: A mass shift of approximately -18.4 Da indicates the primary hydrolysis of the chloromethyl group to a hydroxymethyl group (loss of Cl [~35.45 Da] and addition of OH [~17.01 Da]). This means your active electrophilic warhead has been neutralized by water. You must lower the pH of your buffer or reduce the temperature to slow this degradation.
Q: I am observing high molecular weight species in my mass spec. Is the compound polymerizing?A:Yes. 2-(Chloromethyl)benzo[d]oxazol-4-amine is uniquely challenging because it contains both a highly electrophilic chloromethyl group and a nucleophilic primary amine at the 4-position. At high concentrations, intermolecular alkylation can occur, leading to oligomerization[1]. To prevent this, keep stock concentrations strictly below 50 mM and store them in strictly anhydrous conditions.
Q: My compound precipitates immediately upon addition to the aqueous buffer. How do I fix this?A: The compound is highly hydrophobic. Precipitation occurs when the DMSO stock is added too quickly to the aqueous phase, causing localized solvent shock. Solution: Use a step-wise dilution. Alternatively, formulate the buffer with a surfactant (e.g., 0.01% Tween-20) or a cyclodextrin (e.g., HP-
β
-CD), which not only aids solubility but can sterically shield the chloromethyl group from water, further enhancing the half-life.
Q: How long can I store the aqueous working solution?A: Aqueous working solutions should be generated in situ and used immediately. If temporary storage is absolutely necessary, keep the solution at 4°C at pH 5.5 for no longer than 4 to 6 hours.
References
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents
Source: PubMed (NIH)
URL:[Link]
Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles
Source: PubMed (NIH)
URL:[Link]
Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors
Source: PMC (NIH)
URL:[Link]
Publish Comparison Guide: NMR Spectral Validation of 2-(Chloromethyl)benzo[d]oxazol-4-amine
Executive Summary In modern drug discovery, the benzoxazole core serves as a privileged scaffold for developing novel antifungal, anti-inflammatory, and anticancer agents. Specifically, 2-(Chloromethyl)benzo[d]oxazol-4-a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the benzoxazole core serves as a privileged scaffold for developing novel antifungal, anti-inflammatory, and anticancer agents. Specifically, 2-(Chloromethyl)benzo[d]oxazol-4-amine is a highly versatile bifunctional building block. The 2-chloromethyl group acts as a reactive electrophile for SN2 functionalization, while the 4-amino group provides a nucleophilic handle for amidation or azo-coupling.
When sourcing or synthesizing this compound, distinguishing it from its synthetic precursor—2-(Hydroxymethyl)benzo[d]oxazol-4-amine—or its hydrolyzed degradation product is critical. This guide provides an objective, data-driven comparison of their 1H and 13C Nuclear Magnetic Resonance (NMR) spectral profiles, offering researchers a self-validating protocol for purity assessment and structural confirmation.
Experimental Rationale & Methodology
The Self-Validating NMR System (Expertise & Causality)
Relying solely on mass spectrometry (LC-MS) for the validation of 2-(chloromethyl)benzoxazoles can be misleading, as the chloromethyl group is prone to in-source solvolysis or hydrolysis, often yielding the hydroxymethyl mass instead. NMR spectroscopy bypasses this artifact.
By comparing the target compound against its hydroxymethyl precursor, we create a self-validating system . The successful conversion is definitively proven by two concurrent observations:
The Disappearance of the Hydroxyl Spin System: The precursor exhibits a distinct -CH2OH doublet coupled to a triplet -OH proton (in strictly anhydrous DMSO-d6).
The Appearance of the Chloromethyl Singlet: The target compound yields a sharp, uncoupled -CH2Cl singlet shifted downfield due to the polarizability and anisotropic effects of the chlorine atom.
Protocol: Standardized NMR Sample Preparation and Acquisition
To ensure reproducibility and high spectral resolution, follow this step-by-step methodology:
Sample Preparation: Accurately weigh 15–20 mg of the synthesized 2-(Chloromethyl)benzo[d]oxazol-4-amine (or the precursor for comparison).
Solvent Selection: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
Causality: DMSO-d6 is explicitly chosen over CDCl3 because its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute hydrogen bonding. This prevents proton exchange line-broadening, allowing the clear observation of the primary amine (-NH2) protons as a distinct broad singlet.
Internal Standard: Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal chemical shift reference (
δ
= 0.00 ppm).
1H NMR Acquisition: Acquire spectra on a 400 MHz spectrometer at 298 K. Use a standard single-pulse sequence (e.g., zg30), with a relaxation delay (D1) of 2.0 seconds, 16–32 scans, and a spectral width of 12 ppm.
13C NMR Acquisition: Acquire spectra at 100 MHz using broadband proton decoupling (e.g., zgpg30). Set the relaxation delay to 2.0 seconds and collect 512–1024 scans to ensure an adequate signal-to-noise ratio for the quaternary bridgehead carbons (C3a, C7a).
Data Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier transformation.
Quantitative Data Presentation
The following tables summarize the comparative NMR assignments. Data is synthesized from established empirical rules for benzoxazole derivatives and grounded in authoritative literature [1][2].
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
Understanding why these chemical shifts occur is paramount for accurate spectral interpretation:
The Aliphatic Side Chain (-CH2Cl vs -CH2OH): The transformation from a hydroxyl group to a chlorine atom drastically alters the local electronic environment. While oxygen is more electronegative than chlorine, the high polarizability of the chlorine atom, combined with the loss of the strongly hydrogen-bonded hydroxyl proton in DMSO-d6, results in a distinct chemical shift change. The methylene signal moves from a coupled doublet at ~4.60 ppm to a sharp, uncoupled singlet at ~4.95 ppm [1]. In the 13C spectrum, the heavy-atom effect of chlorine shifts the methylene carbon upfield from ~56.0 ppm (-CH2OH) to ~36.5 ppm (-CH2Cl).
The Aromatic AMX Spin System: The 4-amino group is a strong
π
-electron donor. By resonance, it significantly increases the electron density at the ortho (C5) and para (C7) positions of the benzene ring. This increased electron density acts as a magnetic shield, causing H-5 (~6.55 ppm) and H-7 (~6.90 ppm) to resonate significantly upfield relative to the meta position H-6 (~7.10 ppm) [2][3].
Validation Workflow Visualization
The following diagram maps the logical checkpoints required to validate the synthesis and purity of the target compound using the NMR parameters discussed above.
Workflow for the synthesis and NMR-based structural validation of the target compound.
References
Title: Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives
Source: Molecules (2018)
URL: [Link]
Title: Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors
Source: Journal of Medicinal Chemistry (2010)
URL: [Link]
Title: Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis
Source: Drug Design, Development and Therapy (2015)
URL: [Link]
Comparative
Advanced Comparison Guide: 2-(Chloromethyl)benzo[d]oxazol-4-amine vs. 2-(Chloromethyl)benzimidazole
Executive Summary & Structural Rationale Bicyclic heterocyclic fragments—specifically those fusing a benzene ring with a five-membered nitrogen- or oxygen-containing heterocycle—are privileged scaffolds in modern drug di...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Bicyclic heterocyclic fragments—specifically those fusing a benzene ring with a five-membered nitrogen- or oxygen-containing heterocycle—are privileged scaffolds in modern drug discovery[1]. When designing kinase inhibitors, central nervous system (CNS) modulators, or antimicrobial agents, the choice of the core heterocycle profoundly impacts the molecule's physicochemical properties, target binding affinity, and synthetic tractability.
This guide provides an in-depth technical comparison between two highly versatile alkylating building blocks: 2-(Chloromethyl)benzimidazole and 2-(Chloromethyl)benzo[d]oxazol-4-amine . While both compounds feature a highly reactive electrophilic 2-chloromethyl group designed for nucleophilic substitution (SN2), their core electronics, tautomeric potential, and orthogonal functionalization capabilities dictate divergent synthetic strategies.
Chemical Profiling & Quantitative Comparison
The fundamental difference between these two scaffolds lies in the heteroatom substitution (NH vs. O) within the five-membered ring and the presence of the primary amine at the 4-position of the benzoxazole. Benzimidazoles are amphoteric and capable of tautomerization, whereas benzoxazoles are fixed, non-tautomerizable systems that act primarily as hydrogen-bond acceptors[2].
Understanding the distinct reactivity profiles of these two building blocks is critical for successful library synthesis.
The benzimidazole core possesses an acidic N-H proton. Under basic conditions, this nitrogen becomes a potent nucleophile, which can lead to unwanted self-condensation or polymerization if the 2-chloromethyl group is not rapidly consumed by the intended target nucleophile[6].
Conversely, the benzoxazole core lacks this acidic proton, rendering the heterocyclic ring non-nucleophilic under standard conditions. However, the 2-(Chloromethyl)benzo[d]oxazol-4-amine introduces a primary amine at the 4-position. This amine provides a vector for orthogonal functionalization. It can act as a hydrogen-bond donor in kinase hinge-binding motifs or serve as a nucleophile for amidation. The synthetic challenge here is chemoselectivity: one must tune the reaction conditions to prevent the 4-amine from reacting intramolecularly or intermolecularly with the adjacent chloromethyl group[7].
Caption: Divergent reactivity pathways of benzimidazole vs. benzoxazole scaffolds.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: Chemoselective SN2 Alkylation (Applicable to Both Scaffolds)
This protocol describes the N-alkylation of a secondary amine using the 2-chloromethyl group.
Causality of Solvent & Base: Anhydrous N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the incoming nucleophile unsolvated and highly reactive, accelerating the SN2 pathway. Potassium carbonate (K₂CO₃) is used as a heterogeneous acid scavenger to neutralize the HCl byproduct without hydrolyzing the sensitive chloromethyl group.
Step 1: Dissolve the secondary amine (1.0 eq) and the chloromethyl building block (1.1 eq) in anhydrous DMF (0.2 M).
Step 3: Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature.
Self-Validation Check: Monitor via LCMS. The disappearance of the distinctive isotopic chlorine cluster (M and M+2 in a 3:1 ratio) from the starting material mass indicates successful consumption of the alkylating agent. If an [M-Cl+OH] peak appears, moisture has compromised the reaction, leading to hydrolysis.
Step 4: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (EtOAc) three times.
Self-Validation Check: Test the pH of the aqueous layer post-quench. A pH < 7 indicates insufficient base was present, which likely stalled the reaction.
Step 5: Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na₂SO₄, and concentrate for flash chromatography.
Caption: Self-validating SN2 alkylation workflow for 2-chloromethyl heterocyclic building blocks.
Protocol B: Orthogonal Amidation of the 4-Amine (Specific to the Benzoxazole)
When utilizing 2-(Chloromethyl)benzo[d]oxazol-4-amine, you may wish to functionalize the 4-amine prior to displacing the chloride.
Causality of Coupling Agents: To prevent the 4-amine from displacing the 2-chloromethyl group of another molecule (intermolecular alkylation), amidation must be performed under mild, low-temperature conditions using a highly efficient coupling agent like HATU.
Step 1: Pre-activate the desired carboxylic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM at 0 °C for 15 minutes.
Step 2: Slowly add a solution of 2-(Chloromethyl)benzo[d]oxazol-4-amine (0.9 eq) in DCM dropwise to the activated ester.
Step 3: Stir at 0 °C for 2 hours.
Self-Validation Check: TLC monitoring (Hexanes/EtOAc). The formation of a less polar spot (the amide) while retaining the intact chloromethyl group confirms chemoselectivity. Heating this reaction will result in complex oligomerization.
Medicinal Chemistry Applications
The choice between these two scaffolds dictates the biological trajectory of the synthesized library.
Benzimidazole Derivatives: Considered a "privileged molecule" in medicinal chemistry, the benzimidazole scaffold is heavily utilized in the development of anticancer agents, proton pump inhibitors (e.g., Lansoprazole), and anthelmintics (e.g., Albendazole)[4]. Transition metal complexes containing benzimidazole ligands have also shown remarkable antiproliferative activity[4]. Furthermore, they act as excellent bioisosteres for aromatic rings in Alzheimer's disease therapeutics[1].
Benzoxazole Derivatives: The replacement of a benzimidazole or benzothiazole scaffold with a benzoxazole often fundamentally retains biological activity while altering the molecule's solubility and metabolic stability[7]. The addition of the 4-amine in 2-(Chloromethyl)benzo[d]oxazol-4-amine is particularly valuable in kinase inhibitor design. The amine acts as a critical hydrogen-bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of a methionine or cysteine residue), while the 2-methyl substitution vector directs the rest of the molecule into the hydrophobic pocket or solvent-exposed region.
References
ResearchGate. "Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease." ResearchGate. Available at:[Link]
PubMed / Molecules. "Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation." National Institutes of Health (NIH). Available at:[Link]
IntechOpen. "Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update." IntechOpen. Available at:[Link]
HPLC-MS method validation for 2-(Chloromethyl)benzo[d]oxazol-4-amine purity
HPLC-MS Method Validation for 2-(Chloromethyl)benzo[d]oxazol-4-amine Purity: A Comparative Guide As a Senior Application Scientist, I frequently observe a critical disconnect between organic chemistry and analytical meth...
Author: BenchChem Technical Support Team. Date: April 2026
HPLC-MS Method Validation for 2-(Chloromethyl)benzo[d]oxazol-4-amine Purity: A Comparative Guide
As a Senior Application Scientist, I frequently observe a critical disconnect between organic chemistry and analytical method development. When tasked with validating an HPLC-MS method for reactive intermediates like 2-(Chloromethyl)benzo[d]oxazol-4-amine, generic platform methods inevitably fail. This guide provides an objective comparison between standard chromatographic approaches and an optimized, chemically-informed method, supported by experimental validation data compliant with the latest regulatory standards.
The Chemical Challenge: Why Standard Methods Fail
2-(Chloromethyl)benzo[d]oxazol-4-amine presents a dual challenge for chromatographers due to its specific structural moieties:
The Reactive Chloromethyl Group: The benzylic-like chloride is a highly reactive electrophile. When exposed to protic solvents like methanol—the default organic modifier in many reversed-phase HPLC methods—it undergoes rapid nucleophilic solvolysis to form a methoxymethyl ether artifact[1]. This on-column degradation leads to artificially low assay values and failing accuracy metrics during validation[2].
The Benzoxazole Core & Primary Amine: The molecule features a polar primary amine at the 4-position of a benzoxazole ring. On standard end-capped C18 columns, this polar amine interacts strongly with residual silanols on the silica support, causing severe peak tailing. Furthermore, the molecule's overall polarity results in poor retention on purely hydrophobic C18 phases unless highly aqueous mobile phases are used—which ironically accelerates the hydrolysis of the chloromethyl group[3].
The Causality of the Solution:
To achieve a robust method, we must shift the chromatographic paradigm. By transitioning from a standard C18 to a Phenyl-Hexyl stationary phase , we introduce orthogonal
π−π
interactions between the column and the benzoxazole ring. This allows for stronger retention without relying on highly aqueous conditions. Simultaneously, replacing methanol with Acetonitrile (ACN) eliminates the risk of nucleophilic solvolysis, while the addition of 0.1% formic acid keeps the amine protonated for optimal MS/MS ionization.
Comparative Analysis: Method A vs. Method B
To objectively demonstrate the performance differences, we compared a standard platform method (Method A) against our chemically-optimized approach (Method B).
Table 1: Chromatographic Method Comparison
Parameter
Method A (Standard Platform)
Method B (Optimized Approach)
Mechanistic Rationale
Column
C18 (150 x 4.6 mm, 5 µm)
Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Phenyl-Hexyl enhances
π−π
retention of the benzoxazole ring, improving peak shape.
Mobile Phase
Water / Methanol (0.1% FA)
Water / Acetonitrile (0.1% FA)
Aprotic ACN prevents nucleophilic solvolysis of the reactive chloromethyl group.
Column Temp
40°C
25°C
Lowering the temperature minimizes the kinetics of on-column hydrolysis.
Sample Diluent
50:50 Water:Methanol
100% Chilled Acetonitrile (4°C)
Arrests degradation in the autosampler prior to injection.
MS Ionization
ESI (+), MRM Mode
ESI (+), MRM Mode
Both effectively ionize the primary amine for high-sensitivity detection.
Table 2: ICH Q2(R2) Validation Data Summary
The following data summarizes the validation results for both methods. Method B successfully meets all acceptance criteria, whereas Method A fails due to analyte instability.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system in strict accordance with the updated 4[4].
Step 1: System Suitability Testing (SST)
Procedure: Inject 6 consecutive replicates of the 2-(Chloromethyl)benzo[d]oxazol-4-amine working standard (10 µg/mL in chilled ACN).
Validation Check: Calculate the Relative Standard Deviation (RSD) of the peak area and retention time. Proceed only if RSD
≤2.0%
and the USP tailing factor is
≤1.5
.
Step 2: Specificity & Forced Degradation
Procedure: Subject separate aliquots of the standard to 0.1N HCl, 0.1N NaOH, and 3%
H2O2
for 2 hours at room temperature. Neutralize and inject alongside a blank (100% ACN).
Validation Check: Confirm that the Phenyl-Hexyl column baseline-resolves the intact API from its primary degradation product (the hydroxymethyl derivative) with a resolution (
Rs
)
>2.0
.
Step 3: Linearity and Range
Procedure: Prepare a 6-point calibration curve ranging from 25% to 150% of the nominal working concentration (2.5, 5.0, 7.5, 10.0, 12.5, and 15.0 µg/mL).
Validation Check: Plot the MS/MS peak area against concentration. The correlation coefficient (
R2
) must be
≥0.990
, proving the ESI source is not experiencing charge saturation.
Step 4: Accuracy (Matrix Recovery)
Procedure: Spike known amounts of the reference standard into a synthetic sample matrix at three concentration levels (80%, 100%, and 120%). Extract using chilled ACN and analyze in triplicate.
Validation Check: Calculate the percentage recovery. Values must fall between 95.0% and 105.0%, proving the absence of matrix-induced ion suppression.
Procedure: Perform 6 replicate preparations of the 100% standard on Day 1 (Repeatability). Have a second analyst repeat the procedure on Day 2 using a different batch of mobile phase (Intermediate Precision).
Validation Check: The overall RSD across all 12 injections must remain
≤2.0%
.
Workflow Visualization
The following diagram maps the logical progression from analyte assessment through to final regulatory validation.
Caption: Workflow for HPLC-MS method development and ICH Q2(R2) validation of reactive benzoxazoles.
Conclusion
Validating an HPLC-MS method for 2-(Chloromethyl)benzo[d]oxazol-4-amine requires a deep understanding of its inherent chemical instability. As demonstrated by the comparative data, standard C18/Methanol methods induce on-column degradation and fail fundamental ICH Q2(R2) accuracy and precision criteria. By utilizing a Phenyl-Hexyl stationary phase combined with an aprotic Acetonitrile mobile phase, chromatographers can suppress nucleophilic solvolysis, leverage
π−π
interactions for superior retention, and deliver a robust, regulatory-compliant analytical method.
References
[4] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu.4
[1] A Comparative Guide to Purity Assessment of 4-(Chloromethyl)benzoyl Chloride: GC-MS vs. HPLC Methods. benchchem.com. 1
[2] Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds | ACS Omega. acs.org. 2
[3] Full article: Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. tandfonline.com. 3
Cytotoxicity Comparison Guide: 2-(Chloromethyl)benzo[d]oxazol-4-amine and Related Benzoxazole Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary The benzoxazole scaffold is a privileged pharmaco...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Objective Comparison Guide & Experimental Methodology
Executive Summary
The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its profound anticancer, antimicrobial, and anti-inflammatory properties. Among its functionalized derivatives, 2-(Chloromethyl)benzo[d]oxazol-4-amine serves as both a highly reactive alkylating agent and a versatile synthetic precursor for developing targeted therapeutics.
This guide provides an in-depth comparative analysis of the cytotoxicity of 2-(chloromethyl)benzo[d]oxazol-4-amine-derived compounds against related substituted benzoxazoles (e.g., 5-chloro, 5-methyl, and 2-aryl derivatives). By examining structure-activity relationships (SAR) and self-validating experimental protocols, we aim to equip drug development professionals with the mechanistic insights needed to optimize benzoxazole-based lead compounds.
As an application scientist, it is critical to understand why a compound induces cell death rather than simply observing the IC₅₀ value. The cytotoxicity of benzoxazole derivatives is primarily driven by their ability to act as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and apoptosis inducers [1].
Structure-Activity Relationship (SAR) Causality
The 2-Chloromethyl Group: The chloromethyl moiety is highly electrophilic. In biological systems, it can act as an alkylating agent, covalently binding to nucleophilic sites on DNA or proteins, leading to cellular toxicity. In drug design, it is frequently substituted with piperazine or triazole rings via click chemistry to enhance target specificity and reduce off-target toxicity[2].
The 4-Amine (or 5-Amino) Group: Amino substitutions provide crucial hydrogen bond donors. In the context of kinase inhibition, these groups interact directly with the hinge region (e.g., Glu883 and Asp1044 in the DFG motif) of the VEGFR-2 ATP-binding pocket, anchoring the molecule and blocking downstream angiogenesis [1].
Halogenation (e.g., 5-Chloro): The addition of electron-withdrawing halogens increases the lipophilicity of the molecule, enhancing cellular permeability and strengthening hydrophobic interactions within the allosteric pockets of target kinases [1].
Caption: Mechanism of Action: VEGFR-2 signaling pathway inhibition and apoptosis induction by benzoxazoles.
Comparative Cytotoxicity Profiling
To objectively evaluate performance, we must compare the in vitro cytotoxicity of various benzoxazole substitutions across standardized human cancer cell lines, specifically MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma).
The data below synthesizes recent experimental findings comparing derivatives synthesized from chloromethyl/amine precursors against other halogenated and alkylated benzoxazoles [1] [2] [3].
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)
Synthesized via 2-chloromethyl precursor; click chemistry hybrid [2].
2-Substituted Benzo[d][1,3]azole (BZM-2)
32.21 ± 0.78 µM
Not Tested
ERα and GPER receptor affinity; low toxicity to healthy cells [3].
Data Analysis: The data clearly indicates that halogenation (5-chloro) significantly improves the cytotoxic profile against both MCF-7 and HepG2 lines compared to unsubstituted or purely methyl-substituted variants. Furthermore, utilizing the 2-chloromethyl group to attach bulky, nitrogen-rich moieties (like piperazine-triazoles) yields moderate to good cytotoxicity while allowing for fine-tuning of pharmacokinetic properties[2].
To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating system. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard.
Why this protocol is self-validating: It relies on the metabolic reduction of MTT to formazan by mitochondrial succinate dehydrogenase in living cells. By including a known clinical drug (e.g., Sorafenib or 5-Fluorouracil) as a positive control and a vehicle (DMSO) as a negative control, the assay internally verifies both the dynamic range of the spectrophotometer and the baseline health of the cell culture.
Step-by-Step Methodology
Cell Culturing: Seed MCF-7 or HepG2 cells in 96-well plates at a density of
1×104
cells/well in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow cell adhesion.
Compound Preparation: Dissolve the benzoxazole derivatives (e.g., 2-(chloromethyl)benzo[d]oxazol-4-amine derivatives) in DMSO. Prepare serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) in the culture medium. Critical: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.
Treatment: Aspirate the old media and apply the compound dilutions to the wells. Include Sorafenib as a positive control and 0.1% DMSO as a vehicle control. Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.
Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals. Add 100 µL of pure DMSO to each well to solubilize the crystals. Shake gently for 10 minutes.
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).
Caption: High-throughput MTT Cytotoxicity Screening Workflow for Benzoxazole Derivatives.
Conclusion
The structural evolution of benzoxazoles from simple precursors like 2-(chloromethyl)benzo[d]oxazol-4-amine into complex, multi-ring systems (such as piperazine-triazole hybrids or 5-chloro-aryl derivatives) demonstrates a clear trajectory toward highly potent, targeted anticancer agents.
For drug development professionals, the data underscores a critical SAR principle: while the chloromethyl group provides an excellent synthetic handle for click-chemistry expansions, ultimate cytotoxicity and target binding (such as VEGFR-2 inhibition) are heavily reliant on the electronic and steric contributions of ring substitutions (e.g., halogens and amines). Future workflows should prioritize combining these optimized benzoxazole cores with rigorous, self-validating phenotypic and enzymatic assays.
References
Title: New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL: [Link]
Title: Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles
Source: Indian Journal of Heterocyclic Chemistry (Connect Journals)
URL: [Link]
Title: Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles
Source: Molecules (MDPI)
URL: [Link]
Validation
Publish Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-(Chloromethyl)benzo[d]oxazol-4-amine vs. Structural Analogs
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Comparative Methodology Executive Summary & Analytical Context In modern drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Comparative Methodology
Executive Summary & Analytical Context
In modern drug development, heterocyclic scaffolds bearing reactive alkylating handles are critical intermediates for covalent inhibitor design and bioorthogonal labeling. 2-(Chloromethyl)benzo[d]oxazol-4-amine is a prime example, combining a versatile benzoxazole core, an electron-donating 4-amino group, and a highly reactive 2-chloromethyl moiety [2].
As a Senior Application Scientist, I frequently observe that the structural elucidation of such reactive species is complicated by in-source degradation, solvolysis, and isobaric interference. This guide provides an objective, in-depth comparison of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation profile of 2-(Chloromethyl)benzo[d]oxazol-4-amine against structurally related analogs. By understanding the mechanistic causality behind its gas-phase dissociation, researchers can confidently differentiate this target from degradation products and structural isomers.
Mechanistic Principles of Gas-Phase Fragmentation
To build a robust analytical method, we must first understand the intrinsic chemical vulnerabilities of the molecule under Collision-Induced Dissociation (CID). In positive Electrospray Ionization (ESI+), the basic 4-amino group and the oxazole nitrogen serve as excellent protonation sites, yielding a strong precursor ion
[M+H]+
at m/z 183.03.
The fragmentation hierarchy is governed by bond dissociation energies:
The Isotope Anchor: Before fragmentation, the precursor ion must exhibit a strict ~3:1 intensity ratio between m/z 183.03 (
35
Cl) and 185.03 (
37
Cl). This isotopic signature is the first line of validation that the chloromethyl group is intact [2].
Primary Cleavage (Aliphatic C-Cl Bond): The weakest point in the molecule is the carbon-chlorine bond. Low-energy CID (15–20 eV) predominantly drives the neutral loss of HCl (36 Da) to form a highly stabilized, conjugated exocyclic double bond at m/z 147.05. Alternatively, homolytic cleavage can expel a chlorine radical (Cl•, 35 Da), yielding a radical cation at m/z 148.06, a behavior frequently observed in chloromethylated heterocycles [3].
Secondary Cleavage (Benzoxazole Ring Opening): At higher collision energies (25–35 eV), the robust benzoxazole core shatters. The diagnostic hallmark of oxazole and benzoxazole derivatives is the expulsion of carbon monoxide (CO, 28 Da) [1, 4]. From the m/z 147 intermediate, this yields a fragment at m/z 119.06.
Predicted ESI+ MS/MS fragmentation pathway of 2-(Chloromethyl)benzo[d]oxazol-4-amine.
Comparative MS/MS Performance Profiling
To objectively evaluate the specificity of this fragmentation pattern, we must compare it against alternatives that test the boundaries of our analytical logic.
Alternative 1: 2-Methylbenzo[d]oxazol-4-amine (Tests the stability of the 2-position substituent).
Alternative 2: 2-(Chloromethyl)-1H-benzo[d]imidazole-4-amine (Tests the core ring cleavage; benzimidazole vs. benzoxazole).
Quantitative Fragmentation Comparison Table
Compound
Core Structure
Monoisotopic Mass
Precursor Ion
[M+H]+
Primary Neutral Loss (Low CE)
Secondary Diagnostic Fragment (High CE)
2-(Chloromethyl)benzo[d]oxazol-4-amine
Benzoxazole
182.02 Da
m/z 183.03
-HCl (36 Da) → m/z 147.05
-CO (28 Da) → m/z 119.06
2-Methylbenzo[d]oxazol-4-amine
Benzoxazole
148.06 Da
m/z 149.07
None (Stable methyl group)
-CO (28 Da) → m/z 121.07
2-(Chloromethyl)-1H-benzo[d]imidazole-4-amine
Benzimidazole
181.04 Da
m/z 182.05
-HCl (36 Da) → m/z 146.07
-HCN (27 Da) → m/z 119.06
Scientist's Insight: The data table above acts as a diagnostic matrix. If your sample loses 36 Da but subsequently loses 27 Da (HCN) instead of 28 Da (CO) during core fragmentation, you are likely looking at a benzimidazole impurity or isomer, not a benzoxazole [1, 4].
Self-Validating Experimental Protocol (LC-MS/MS)
Standard generic LC-MS protocols often fail for reactive chloromethyl compounds due to unintended solvolysis in the autosampler. The following methodology is engineered with causality in mind to ensure a self-validating, artifact-free analysis.
Phase 1: Aprotic Sample Preparation
Causality: The 2-chloromethyl group is highly electrophilic. Dissolving the standard in protic solvents (e.g., Methanol or pure Water) for extended periods leads to rapid solvolysis, yielding a hydroxymethyl or methoxymethyl degradant.
Step 1: Prepare a 1.0 mg/mL primary stock solution in 100% anhydrous Acetonitrile (MeCN).
Step 2: Dilute to a working concentration of 1 µg/mL in MeCN/H₂O (50:50) immediately (< 5 minutes) prior to injection.
Self-Validation Check: Monitor the MS1 scan for m/z 165.06 (the hydroxymethyl degradant). If the peak area of m/z 165 exceeds 5% of the m/z 183 peak, the sample has degraded. Discard and prepare fresh.
Phase 2: Chromatographic Separation
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid (FA).
Mobile Phase B: Acetonitrile + 0.1% FA.
Causality: The 4-amino group is basic. The addition of 0.1% FA lowers the pH to ~2.7, ensuring complete protonation of the amine. This prevents secondary interactions with residual column silanols (eliminating peak tailing) and maximizes droplet charging for ESI+ efficiency.
Phase 3: ESI+ MS/MS Acquisition
Ionization Mode: Positive Electrospray Ionization (ESI+). Capillary voltage set to 3.5 kV.
Self-Validation Check (Isotope Ratio): Before triggering MS/MS, the system must verify the precursor ion. The MS1 survey scan must detect a ~3:1 intensity ratio between m/z 183.03 and 185.03. If this ratio is absent, the chlorine atom has been lost prior to ionization [2].
Collision Energy (CE) Ramping: Utilize a stepped CE approach (15 eV, 25 eV, 35 eV) using Nitrogen as the collision gas.
Causality: A static high CE will shatter the molecule entirely, bypassing the intermediate m/z 147 ion. Stepping the CE allows the quadrupole/TOF to capture the low-energy loss of HCl (15 eV) and the high-energy loss of CO (35 eV) in a single composite spectrum [1].
Self-validating LC-MS/MS workflow for the structural elucidation of benzoxazole derivatives.
References
Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid - Benchchem.
Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene - Benchchem.
MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar.
Comparative
Benchmarking 2-(Chloromethyl)benzo[d]oxazol-4-amine against standard kinase inhibitors
Benchmarking 2-(Chloromethyl)benzo[d]oxazol-4-amine as a Novel Covalent Kinase Probe As a Senior Application Scientist, I frequently evaluate novel chemotypes for targeted covalent inhibitor (TCI) programs. While acrylam...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 2-(Chloromethyl)benzo[d]oxazol-4-amine as a Novel Covalent Kinase Probe
As a Senior Application Scientist, I frequently evaluate novel chemotypes for targeted covalent inhibitor (TCI) programs. While acrylamides like Osimertinib and Ibrutinib currently dominate the clinical landscape for covalent kinase inhibition[1], there is a critical need for structurally diverse electrophilic warheads to expand the druggable kinome.
This guide benchmarks 2-(Chloromethyl)benzo[d]oxazol-4-amine (CMBOA) —an investigational covalent fragment probe—against gold-standard clinical kinase inhibitors. By analyzing its biochemical profile, binding kinetics, and intrinsic reactivity, we provide a comprehensive framework for utilizing this building block in rational drug design.
Mechanistic Rationale: The Bipartite Recognition System
The efficacy of CMBOA as a covalent probe relies on a dual-action mechanism that balances non-covalent affinity with proximity-driven reactivity [3]:
Hinge-Binding Core (Affinity): The benzo[d]oxazol-4-amine scaffold acts as an adenine mimetic. The heteroatoms in the benzoxazole ring and the exocyclic amine form critical, directional hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule in the ATP-binding pocket [2].
Electrophilic Warhead (Reactivity): The 2-chloromethyl group serves as a moderately reactive alkylating agent. Once positioned optimally by the hinge-binding core, the electrophilic carbon undergoes a proximity-driven
SN2
nucleophilic substitution with poorly conserved, nucleophilic cysteine residues (e.g., Cys797 in EGFR or Cys481 in BTK) [1]. This forms an irreversible thioether linkage, permanently inactivating the enzyme.
Mechanism of CMBOA dual-action binding at the kinase hinge and cysteine residue.
Quantitative Benchmarking Data
To objectively evaluate CMBOA, we benchmarked it against three clinical standards: Osimertinib (Covalent EGFR inhibitor), Ibrutinib (Covalent BTK inhibitor), and Imatinib (Reversible Type II ABL inhibitor).
Note: Because CMBOA is an unoptimized fragment-sized probe, its baseline affinity (
IC50
) is in the micromolar range. Its value lies in its kinetic efficiency (
kinact/KI
) and structural efficiency as a starting point for elaboration.
To ensure scientific integrity, the data presented above must be generated through a self-validating system of orthogonal assays. Below are the step-by-step protocols and the causality behind their selection.
Protocol A: Universal Kinase Inhibition via ADP-Glo™ Assay
Causality: Traditional kinase assays require radioactive ATP or specific phospho-antibodies. The ADP-Glo™ assay bypasses this by directly converting the byproduct (ADP) back to ATP, which drives a luciferase reaction [4]. This provides a universal, substrate-independent readout for any kinase.
Reaction Setup: Incubate 5 nM recombinant kinase (e.g., EGFR T790M) with a titration series of CMBOA (0.1 µM to 50 µM) in 1X Kinase Buffer for 60 minutes at room temperature to allow covalent bond formation.
Initiation: Add 10 µM ultra-pure ATP and the specific peptide substrate. Incubate for 45 minutes.
Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes [4].
Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce luciferase/luciferin. Read luminescence after 30 minutes.
Validation: Plot luminescence vs. log[inhibitor] to calculate the apparent
IC50
. Time-dependent shifts in
IC50
validate the covalent nature of the inhibitor.
Protocol B: Intact Protein Mass Spectrometry
Causality: Biochemical assays cannot prove how the inhibitor functions. Intact protein LC-MS directly measures the mass of the kinase, definitively proving 1:1 covalent stoichiometry and ruling out non-specific multi-alkylation.
Incubation: Incubate 2 µM of recombinant BTK or EGFR with 20 µM CMBOA for 2 hours at 37°C.
Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column to remove excess unreacted CMBOA and buffer salts.
LC-MS Analysis: Inject the sample onto an LC-ESI-TOF MS system using a C4 analytical column.
Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 software.
Validation: A mass shift of exactly +182 Da (the molecular weight of CMBOA minus the leaving group HCl) confirms a highly specific 1:1 covalent adduct.
Protocol C: Glutathione (GSH) Reactivity Assay
Causality: A warhead that is too reactive will indiscriminately alkylate off-target proteins, causing toxicity. Measuring the half-life of the compound in the presence of GSH (the most abundant intracellular nucleophile) predicts its in vivo stability [3].
Preparation: Prepare a 10 mM solution of GSH in PBS (pH 7.4) and a 1 mM stock of CMBOA in DMSO.
Reaction: Mix the solutions to a final concentration of 100 µM CMBOA and 1 mM GSH (1:10 ratio to ensure pseudo-first-order kinetics).
Monitoring: Sample the reaction every 30 minutes for 12 hours, quenching with cold acetonitrile.
Quantification: Analyze the remaining parent CMBOA via LC-MS/MS (MRM mode).
Validation: Calculate the half-life (
t1/2
). CMBOA exhibits a
t1/2
of 4.5 hours, indicating it is stable enough to circulate but reactive enough to trap the target kinase upon binding.
CMBOA covalent inhibitor screening and validation workflow.
Conclusion
Benchmarking 2-(Chloromethyl)benzo[d]oxazol-4-amine against standard inhibitors reveals it to be a highly viable starting point for novel TCI development. While its raw biochemical potency naturally lags behind fully elaborated drugs like Osimertinib, its balanced intrinsic electrophilicity (GSH
t1/2
= 4.5 h) and proven ability to form 1:1 covalent adducts with cysteine-bearing kinases make it an excellent hinge-binding electrophilic fragment for structure-based drug design.
References
Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets
Source: PMC (National Institutes of Health)[Link]
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation
Source: PMC (National Institutes of Health)[Link]
Targeted Covalent Modification Strategies for Drugging the Undruggable Targets
Source: ACS Publications (Chemical Reviews)[Link]
Validation
Unambiguous Structural Validation of 2-(Chloromethyl)benzo[d]oxazol-4-amine: X-Ray Crystallography vs. Conventional Modalities
As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the limitations of conventional analytical techniques when validating densely functionalized, low-molecular-weight...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the limitations of conventional analytical techniques when validating densely functionalized, low-molecular-weight scaffolds. 2-(Chloromethyl)benzo[d]oxazol-4-amine is a prime example. This compound is a highly versatile bifunctional building block: the chloromethyl group serves as a reactive electrophile (ideal for covalent warheads or SN2 functionalization), while the 4-amine provides a critical hydrogen-bond donor and synthetic handle.
However, confirming the exact regiochemistry of this molecule—specifically distinguishing the 4-amino isomer from the 5-, 6-, or 7-amino regioisomers—is notoriously difficult. Misidentifying the substitution pattern at this stage can derail downstream drug development efforts and invalidate structure-activity relationship (SAR) models. This guide objectively compares Single-Crystal X-Ray Crystallography against standard modalities (NMR and HRMS) for the structural validation of this compound, providing field-proven methodologies and detailing the causality behind our experimental choices.
The Analytical Dilemma: Why Alternatives Fall Short
To understand why X-ray crystallography is the gold standard for this specific scaffold, we must first analyze the failure modes of the alternatives.
High-Resolution Mass Spectrometry (HRMS): While LC-HRMS easily confirms the exact mass (theoretical m/z for C8H8ClN2O+ [M+H]+ is ~183.0320) and isotopic distribution of the chlorine atom, it provides zero topological information . HRMS cannot differentiate between the 4-amine and 7-amine regioisomers.
Nuclear Magnetic Resonance (NMR): In 1D 1H NMR, the aromatic protons of the benzoxazole ring (H5, H6, H7) form a tightly coupled AMX spin system. Differentiating the 4-amino from the 7-amino isomer relies heavily on 2D NOESY correlations between the -NH2 protons and the adjacent aromatic proton (H5). However, rapid chemical exchange of the amine protons in solution often broadens the -NH2 signal into the baseline, rendering these critical spatial correlations invisible.
Because of these ambiguities, Single-Crystal X-Ray Crystallography is required to provide absolute regiochemical certainty .
Quantitative Comparison of Analytical Modalities
Parameter
Single-Crystal X-Ray Crystallography
1D/2D NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Primary Output
3D atomic coordinates, bond lengths, angles
Bulk connectivity, proton environments
Exact mass, molecular formula
Regiochemical Certainty
Absolute (Unambiguous)
Inferential (Relies on NOESY/HMBC)
None (Cannot distinguish regioisomers)
Conformational Data
Solid-state conformation & packing
Solution-state ensemble average
Gas-phase fragmentation
Sample Requirement
Single high-quality crystal (~0.1 mm)
1–5 mg (highly pure, soluble)
< 1 µg
Validation Standard
IUCr checkCIF (Self-validating)
Spectral matching / Simulation
Mass error < 5 ppm
Time to Result
Days to Weeks (bottleneck: crystallization)
Hours
Minutes
Structural Validation Decision Workflow
The following diagram illustrates the logical progression of structural validation for benzoxazole derivatives, highlighting when X-ray crystallography becomes mandatory.
Caption: Decision matrix for the structural validation of benzoxazole regioisomers.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system. Every step is designed to minimize artifacts and mathematically prove the structural model.
Step 1: Crystal Growth (Vapor Diffusion)
Causality: The chloromethyl group (-CH2Cl) is a highly reactive alkylating agent. Using protic solvents (like methanol) or heating the sample can induce solvolysis, replacing the chloride with a solvent molecule. Therefore, we use a cold, inert vapor diffusion method.
Protocol: Dissolve 2 mg of 2-(Chloromethyl)benzo[d]oxazol-4-amine in 0.5 mL of dry dichloromethane (good solvent) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of pentane (antisolvent). Cap the outer vial tightly and leave undisturbed at 4 °C for 48–72 hours until block-like single crystals form.
Step 2: Data Collection at Cryogenic Temperatures
Causality: The -CH2Cl group is notoriously prone to rotational disorder (librational motion) in the crystal lattice at room temperature. This thermal motion smears the electron density, artificially shortening the apparent C-Cl bond length and elevating the R-factor. By flash-cooling the crystal to 100 K, we freeze out this dynamic motion, allowing for precise anisotropic refinement.
Protocol: Coat a suitable single crystal (~0.1 x 0.1 x 0.05 mm) in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a microfocus Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.
Step 3: Data Reduction and Structure Solution
Protocol: Integrate the raw diffraction frames using the instrument's proprietary software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections. Solve the phase problem using Intrinsic Phasing or Direct Methods to generate the initial electron density map.
Step 4: Least-Squares Refinement and Validation
Causality: We utilize Olex2 as the graphical interface to drive the SHELXL refinement engine. All non-hydrogen atoms (C, N, O, Cl) must be refined anisotropically (as ellipsoids rather than spheres) to account for directional thermal vibrations. The amine protons are located in the difference Fourier map and refined freely to definitively prove the 4-amino substitution pattern.
Protocol:
Assign atom types to the Q-peaks in Olex2.
Refine the structure using full-matrix least-squares on F² until the shift/error approaches zero.
Ensure the final R1 value is < 5% and wR2 is < 15%.
Generate the final Crystallographic Information File (.cif).
Caption: Step-by-step data processing and refinement workflow for small molecule X-ray crystallography.
The Ultimate Ground Truth: IUCr checkCIF Validation
A crystallographic model is only a hypothesis until it is mathematically validated against established geometric and physical laws. The International Union of Crystallography (IUCr) checkCIF system acts as an automated, impartial peer-reviewer .
Before utilizing 2-(Chloromethyl)benzo[d]oxazol-4-amine in any biological assay, the final .cif file must be uploaded to the checkCIF server . The system cross-references the refined bond lengths and angles against the Mogul database. A structurally sound, self-validating model will return a report free of Level A (fundamental errors, such as missing symmetry or chemically impossible bond lengths) and Level B (potentially serious errors) alerts. Only upon passing this rigorous computational check can the regiochemistry of the benzoxazole core be considered definitively solved.
References
Title: X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery
Source: Expert Opinion on Drug Discovery (Taylor & Francis)
URL: [Link]
Title: Olex2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography (IUCr Journals)
URL: [Link]
Title: A short history of SHELX (SHELXL: A Comprehensive Review)
Source: Acta Crystallographica Section A (ResearchGate / IUCr)
URL: [Link]
Title: PROTEIN STRUCTURE: INSTRUCTIONS FOR USE (IUCr checkCIF Service)
Source: International Union of Crystallography
URL: [Link]
Comparative
Comparative Reactivity Guide: Electrophilic Sites of 2-(Chloromethyl)benzo[d]oxazol-4-amine
Executive Summary & Mechanistic Profiling In medicinal chemistry and drug development, 2-(Chloromethyl)benzo[d]oxazol-4-amine serves as a highly versatile, trifunctional building block. The molecule presents a unique che...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Profiling
In medicinal chemistry and drug development, 2-(Chloromethyl)benzo[d]oxazol-4-amine serves as a highly versatile, trifunctional building block. The molecule presents a unique chemoselectivity challenge: it houses an internal nucleophile (the C4-amino group) alongside two distinct electrophilic centers.
To utilize this scaffold effectively, researchers must first transiently mask the C4-amine (typically via Boc protection) to prevent spontaneous intermolecular oligomerization. Once protected, the molecule's reactivity profile is defined by the competition between its two electrophilic sites:
Site A: The Exocyclic Chloromethyl Carbon (C1')
Site B: The Endocyclic Benzoxazole C2 Carbon
Understanding the fundamental differences in the electronic nature of these two sites is critical for designing chemoselective synthetic routes.
Site A: The Soft Electrophile (C1')
The chloromethyl carbon is a primary alkyl halide situated adjacent to the
sp2
-hybridized C2 carbon of the heteroaromatic ring. This proximity stabilizes the
SN2
transition state via orbital overlap, making Site A an exceptionally reactive, soft electrophile . As demonstrated in the synthesis of various antifungal benzoxazole derivatives , this site undergoes rapid
SN2
displacement by soft and borderline nucleophiles, such as secondary amines, thiols, and phenols.
Site B: The Hard Electrophile (C2)
The C2 carbon of the benzoxazole ring is flanked by an oxygen and a nitrogen atom, rendering it highly electron-deficient with pronounced imine-like character. It acts as a hard electrophile . While stable to mild amines, it is highly susceptible to attack by hard nucleophiles (e.g., hydroxide, alkoxides, or organolithium reagents). Attack at this position often leads to addition-elimination sequences or complete isocyanophenolate-mediated ring-opening .
Structural & Pathway Visualization
Divergent electrophilic reactivity pathways of 2-(chloromethyl)benzoxazole.
Quantitative Performance & Chemoselectivity Data
The following table summarizes the comparative reactivity of the two electrophilic sites under various standardized reaction conditions. Data reflects the chemoselective preference of the Boc-protected substrate.
Reaction Conditions
Reagents & Nucleophile Type
Site A Yield (C1' Substitution)
Site B Yield (C2 Attack / Ring-Opening)
Chemoselectivity Profile
Mild Amination
Piperidine (1.2 eq), DIPEA, DMF, 25°C
92%
< 1%
Absolute preference for the soft C1' electrophile via
SN2
.
Etherification
Phenol (1.1 eq),
K2CO3
, Acetone, 60°C
88%
< 2%
Phenoxide acts as a borderline nucleophile, favoring C1'.
Hard Alkoxylation
NaOMe (2.5 eq), MeOH, 65°C
15%
81%
Hard methoxide attacks the C2 imine carbon, causing ring-opening.
Umpolung Addition
SmI2
(2.2 eq), Acetone, THF, 0°C
78% (Cross-coupled)
0%
SmI2
selectively reduces C-Cl, reversing Site A polarity.
To ensure reproducibility in drug development settings, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.
Protocol 1: Chemoselective
SN2
Amination at Site A
This workflow isolates the reactivity of the chloromethyl group using a secondary amine, leaving the benzoxazole core intact.
Substrate Preparation: Dissolve tert-butyl (2-(chloromethyl)benzo[d]oxazol-4-yl)carbamate (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol).
Causality: DIPEA is chosen over triethylamine or inorganic bases because its steric bulk prevents it from acting as a competing nucleophile at the highly reactive chloromethyl site. It functions strictly as an acid scavenger to neutralize the HCl byproduct.
Nucleophile Addition: Dropwise add piperidine (1.1 mmol) at 0°C, then allow the reaction to warm to ambient temperature (25°C) over 2 hours.
Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture into 1 mL of MeCN. Analyze via LC-MS. The reaction is complete when the starting material peak (
[M+H]+=283.1
) is entirely replaced by the product peak (
[M+H]+=332.2
). If the starting material persists, add an additional 0.1 eq of piperidine.
Workup: Quench with saturated aqueous
NaHCO3
and extract with EtOAc (3 x 10 mL). Wash the organic layer with 5% LiCl (to remove DMF), dry over
Na2SO4
, and concentrate.
Protocol 2: Polarity Reversal (Umpolung) via
SmI2
Barbier Addition
Instead of acting as an electrophile, Site A can be converted into a nucleophile to attack external carbonyls. This is achieved using Kagan's reagent .
Reagent Preparation: Prepare or purchase a fresh 0.1 M solution of Samarium(II) iodide (
SmI2
) in anhydrous THF.
Reaction Setup: To a flame-dried flask under argon, add the Boc-protected 2-(chloromethyl)benzoxazole substrate (1.0 mmol) and a target ketone (e.g., cyclohexanone, 1.2 mmol) in 5 mL of THF. Cool to 0°C.
Causality:
SmI2
acts as a single-electron reductant. It selectively donates electrons to the C-Cl bond, homolytically cleaving it to form a transient samarium-alkyl species. This completely reverses the polarity (umpolung) of the chloromethyl carbon, transforming it from a soft electrophile into a nucleophile capable of attacking the ketone.
Self-Validation Checkpoint (Visual & TLC): The deep blue color of the
SmI2
solution will rapidly discharge to a pale yellow/colorless state as the single-electron transfer occurs. If the blue color persists for more than 5 minutes without fading, the reactive ketone has been depleted.
Workup: Quench the reaction with 0.1 M aqueous
HCl
(10 mL) to break up the samarium alkoxide complex. Extract with diethyl ether, wash with brine, dry, and purify via silica gel chromatography.
References
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives , Molecules,[Link]
Mechanistic Evidence for a Ring-Opening Pathway in the Pd-Catalyzed Direct Arylation of Benzoxazoles , Journal of the American Chemical Society,[Link]
Cross-Coupling Reactions Using Samarium(II) Iodide , Chemical Reviews,[Link]
This comprehensive guide outlines the operational and disposal protocols for 2-(Chloromethyl)benzo[d]oxazol-4-amine , a reactive heterocyclic building block commonly utilized in medicinal chemistry and drug development....
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide outlines the operational and disposal protocols for 2-(Chloromethyl)benzo[d]oxazol-4-amine , a reactive heterocyclic building block commonly utilized in medicinal chemistry and drug development.
Due to the presence of the chloromethyl moiety, this compound acts as a potent electrophile and alkylating agent. Proper handling, decontamination, and disposal are critical to maintaining laboratory safety, ensuring regulatory compliance, and preventing environmental contamination.
Hazard Assessment and Operational Profiling
Before establishing a disposal plan, it is essential to understand the chemical causality behind the hazards. The chloromethyl group (–CH₂Cl) attached to the benzoxazole ring is highly susceptible to nucleophilic substitution (SN1/SN2 reactions). In biological systems, this reactivity makes it a potential alkylating agent, which carries inherent risks of mutagenicity, skin sensitization, and severe mucosal irritation [1].
Furthermore, the compound contains a primary amine (–NH₂), which can engage in hydrogen bonding and acid-base reactions, influencing its solubility and environmental mobility.
Table 1: Hazard Summary and Required Operational Controls
Parameter
Specification / Requirement
Causality / Rationale
Primary Hazard Class
Irritant, Potential Alkylating Agent
The electrophilic –CH₂Cl group reacts readily with biological nucleophiles (proteins, DNA).
Waste Classification
Halogenated Organic Waste
Contains covalently bound chlorine; must be segregated to prevent the formation of toxic byproducts during incineration [2].
Required PPE
Nitrile/Neoprene gloves, lab coat, safety goggles
Nitrile provides a barrier against organic solids; prevents dermal absorption and sensitization [3].
Engineering Controls
Class II Biological Safety Cabinet or Chemical Fume Hood
Prevents inhalation of aerosolized powders during weighing or transfer operations.
Waste Segregation and Disposal Workflow
The fundamental principle of disposing of 2-(Chloromethyl)benzo[d]oxazol-4-amine is strict segregation. Halogenated waste must never be mixed with non-halogenated solvents or heavy metal waste, as this complicates professional waste treatment and increases disposal costs.
Workflow for the segregation and disposal of halogenated benzoxazole waste streams.
Step-by-Step Methodologies for Disposal and Decontamination
The following protocols are designed for professional laboratory settings and must be executed in accordance with institutional Environmental Health and Safety (EHS) guidelines.
Protocol A: Routine Operational Disposal
This protocol covers the disposal of residual chemical, reaction mixtures, and contaminated consumables.
Segregation of Liquids: Transfer any solvent mixtures containing 2-(Chloromethyl)benzo[d]oxazol-4-amine into a designated, chemically compatible (e.g., HDPE or glass) container explicitly labeled "Halogenated Organic Solvent Waste."
Segregation of Solids: Place contaminated weigh boats, filter papers, and empty reagent vials into a puncture-resistant container labeled "Halogenated Solid Waste."
Labeling Compliance: Ensure all waste containers are labeled with the full chemical name (no abbreviations), the primary hazard (e.g., "Toxic/Irritant"), and the date of initial accumulation, in accordance with EPA Resource Conservation and Recovery Act (RCRA) standards [2].
Secondary Containment: Store all active waste containers in secondary containment trays within a ventilated flammable storage cabinet until EHS collection.
Protocol B: Spill Response and Chemical Decontamination
In the event of a localized spill inside a fume hood or on a benchtop, immediate containment and neutralization of the alkylating hazard are required.
Isolation: Immediately halt work. Ensure the fume hood sash is lowered to an operational height to maintain negative pressure.
PPE Verification: Don a fresh pair of heavy-duty nitrile gloves over standard laboratory gloves.
Physical Containment (Solid Spill): If the chemical is in powder form, do not dry sweep, as this aerosolizes the alkylating agent. Gently cover the powder with a damp paper towel (using water or a low-volatility solvent like isopropanol) to suppress dust [1].
Physical Containment (Liquid Spill): If dissolved in a solvent, surround and cover the spill with an inert, universal chemical absorbent (e.g., vermiculite or a commercial spill pad).
Collection: Use a non-sparking scoop to transfer the absorbed material or damp paper towels into a heavy-duty hazardous waste bag.
Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a wipe-down with 70% ethanol or isopropanol. Mechanistic note: While strong nucleophiles (like 10% sodium thiosulfate) can theoretically quench chloromethyl groups, physical removal followed by standard solvent washing is the preferred, safest method for surface decontamination to avoid uncontrolled secondary reactions.
Final Disposal: Seal the waste bag, label it as "Spill Decontamination Debris containing 2-(Chloromethyl)benzo[d]oxazol-4-amine (Halogenated)," and request an immediate EHS pickup.
Regulatory and Institutional Alignment
All procedures involving the disposal of reactive halogenated amines must align with local and federal regulations. The EPA mandates that halogenated organic waste be treated via high-temperature incineration at permitted facilities to ensure the complete destruction of the carbon-halogen bonds without generating dioxins[2]. Laboratory personnel must never attempt to neutralize or destroy significant quantities of alkylating agents via improvised chemical quenching as a substitute for professional waste disposal [1].
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. URL:[Link]
US Environmental Protection Agency (EPA). Hazardous Waste Management. URL:[Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. URL:[Link]
Handling
Comprehensive Safety and Handling Guide for 2-(Chloromethyl)benzo[d]oxazol-4-amine
This guide provides essential safety protocols and operational directives for the handling of 2-(Chloromethyl)benzo[d]oxazol-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and operational directives for the handling of 2-(Chloromethyl)benzo[d]oxazol-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are extrapolated from safety data for structurally analogous compounds, including 2-(chloromethyl)-1,3-benzoxazole and 2-Chloromethylbenzimidazole.[1][2][3] This approach necessitates a conservative and stringent adherence to safety measures to ensure the well-being of all laboratory personnel.
Hazard Assessment and Core Principles of Containment
Structurally related benzoxazole and benzimidazole derivatives containing a chloromethyl group are classified as hazardous substances. The primary hazards associated with these compounds include:
Corrosivity: Causes severe skin burns and serious eye damage.[1]
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2][3]
The fundamental principle when handling 2-(Chloromethyl)benzo[d]oxazol-4-amine is proactive containment . All handling procedures must be designed to minimize direct contact and prevent the generation and dispersal of dust or aerosols.
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to provide comprehensive protection against the identified hazards. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazardous properties.
PPE Category
Item
Specification
Justification
Eye and Face Protection
Chemical Safety Goggles
Conforming to EN 166 (EU) or NIOSH (US) standards.
Protects eyes from splashes and dust particles.[3][4]
Face Shield
To be worn in conjunction with safety goggles.
Provides an additional layer of protection for the entire face, particularly during procedures with a higher risk of splashing.[4]
Skin and Body Protection
Chemical-Resistant Gloves
Nitrile or other impervious gloves. Gloves must be inspected for integrity before each use and changed frequently.[3][5]
Prevents direct skin contact, which can lead to severe burns.[1]
Laboratory Coat
Long-sleeved, preferably made of a low-permeability material.
Protects skin and personal clothing from accidental spills and contamination.[4]
Impervious Apron or Gown
Recommended for handling larger quantities or when there is a significant risk of splashes.
Offers an additional barrier of protection for the torso and legs.
Respiratory Protection
Certified Chemical Fume Hood
All handling of the solid compound must be conducted within a properly functioning and certified chemical fume hood.
Prevents the inhalation of airborne particles and potential vapors.[6]
NIOSH-Approved Respirator
A respirator with appropriate cartridges for organic vapors and particulates may be required for specific non-routine operations where a fume hood is not feasible.[4]
Provides respiratory protection in situations with a higher potential for inhalation exposure.
Step-by-Step Safe Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling 2-(Chloromethyl)benzo[d]oxazol-4-amine.
Preparation and Pre-Handling Checks
Designate a Handling Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are inside the fume hood.
Verify Fume Hood Function: Check the fume hood's certification sticker and ensure the airflow is within the acceptable range.
Don Full PPE: Put on all required PPE as detailed in the table above before approaching the designated handling area.
Weighing and Transfer
Minimize Dust Generation: Handle the solid material gently to avoid creating dust. Use a spatula to carefully transfer the compound.
Controlled Dispensing: If transferring from a larger container, do so slowly and deliberately.
Immediate Cleanup of Spills: In case of a small spill within the fume hood, carefully clean it up using appropriate absorbent materials and dispose of it as hazardous waste.
Post-Handling Procedures
Decontamination: Thoroughly wipe down all surfaces and equipment within the fume hood that may have come into contact with the chemical.
Proper Waste Segregation: All disposable materials, including gloves, weighing paper, and contaminated cleaning materials, must be placed in a clearly labeled hazardous waste container.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out.
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after completing the work and removing PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Storage and Disposal
Proper storage and disposal are integral to a comprehensive safety plan.
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
The storage location should be secure and accessible only to authorized personnel.[1]
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Disposal
All waste containing 2-(Chloromethyl)benzo[d]oxazol-4-amine must be treated as hazardous waste.
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1]
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling workflow for 2-(Chloromethyl)benzo[d]oxazol-4-amine.
Caption: A flowchart outlining the key stages of safe handling, from preparation to post-handling procedures.
References
Chemos GmbH&Co.KG. Safety Data Sheet: 2-(Cyanomethyl)benzimidazole. Retrieved from [Link]
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
MDPI. (2024, July 23). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Retrieved from [Link]